8-Methoxyadenosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Numéro CAS |
15830-79-2 |
|---|---|
Formule moléculaire |
C11H15N5O5 |
Poids moléculaire |
297.27 g/mol |
Nom IUPAC |
2-(6-amino-8-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14) |
Clé InChI |
XGHALRBUKJYKLT-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
In-depth Technical Guide: The In Vitro Mechanism of Action of 8-Methoxyadenosine
A comprehensive review of the available scientific literature reveals a significant scarcity of data regarding the in vitro mechanism of action of 8-Methoxyadenosine. Extensive searches of established scientific databases have not yielded specific studies detailing its biological effects, interactions with cellular components, or its impact on signaling pathways.
Therefore, it is not possible to provide a detailed technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, for this compound at this time. The absence of published research on this specific analogue of adenosine (B11128) prevents a thorough analysis of its mechanism of action.
While information is unavailable for this compound, a significant body of research exists for other 8-substituted adenosine analogues, such as 8-amino-adenosine and 8-chloro-adenosine. These compounds have been demonstrated to exert various biological effects, including the induction of apoptosis and the modulation of key cellular processes. Should you be interested in the mechanisms of these related compounds, a detailed technical guide can be provided. This would include an analysis of their effects on signaling pathways, quantitative data from in vitro studies, and detailed experimental protocols.
8-Methoxyadenosine: A Versatile Precursor for the Synthesis of Novel Nucleoside Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of therapeutic activities, including antiviral and anticancer properties. The strategic modification of the purine (B94841) or pyrimidine (B1678525) base of nucleosides allows for the fine-tuning of their biological activity, selectivity, and pharmacokinetic properties. Among the various positions on the purine ring, the C8 position of adenosine (B11128) offers a prime site for chemical modification to generate diverse analogs with unique biological functions. 8-Methoxyadenosine (B15049875) has emerged as a key intermediate in this endeavor. Its methoxy (B1213986) group at the C8 position acts as a versatile leaving group, facilitating nucleophilic substitution reactions with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for other valuable nucleoside analogs, complete with detailed experimental protocols, quantitative data, and pathway visualizations.
Chemical Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available adenosine. The first step involves the bromination of adenosine at the C8 position, followed by a nucleophilic substitution reaction with sodium methoxide (B1231860).
Step 1: Synthesis of 8-Bromoadenosine (B559644)
The direct bromination of adenosine at the C8 position is a well-established method.
Experimental Protocol: Bromination of Adenosine
-
Materials: Adenosine, Bromine (Br₂), Sodium Acetate (B1210297) (NaOAc), Glacial Acetic Acid, Methanol (B129727), Deionized Water.
-
Procedure:
-
In a flask protected from light, suspend adenosine (1.0 equivalent) in a solution of glacial acetic acid and deionized water.
-
Add sodium acetate (1.5 equivalents) to the suspension and stir until a clear solution is obtained. The acetate buffer helps to maintain the pH during the reaction.
-
Cool the reaction mixture in an ice bath to 0-5°C.
-
Slowly add liquid bromine (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (B1220275) to remove excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
The crude 8-bromoadenosine product often precipitates and can be collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[1]
-
Step 2: Synthesis of this compound from 8-Bromoadenosine
The bromo-substituent at the C8 position is an excellent leaving group for nucleophilic aromatic substitution. Reaction with sodium methoxide readily yields this compound.
Experimental Protocol: Methoxylation of 8-Bromoadenosine
-
Materials: 8-Bromoadenosine, Sodium Methoxide (NaOMe), Anhydrous Methanol (MeOH).
-
Procedure:
-
Dissolve 8-bromoadenosine (1.0 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (1.5 - 2.0 equivalents) to the solution. The sodium methoxide can be used as a solution in methanol or as a solid, added portion-wise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the excess sodium methoxide by adding a weak acid, such as acetic acid, until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol) to afford pure this compound.
-
This compound as a Precursor for Other Nucleosides
The utility of this compound as a synthetic intermediate lies in the lability of the C8-methoxy group, which can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at this position, leading to a library of novel nucleoside analogs.
Synthesis of 8-Aminoadenosine (B15950) Analogs
The reaction of this compound with primary or secondary amines yields the corresponding 8-aminoadenosine derivatives. These compounds are of significant interest due to their biological activities, particularly as inhibitors of transcription.[2][3][4][5]
Experimental Protocol: Synthesis of 8-Aminoadenosine
-
Materials: this compound, Ammonia (B1221849) (aqueous or in methanol), or desired primary/secondary amine, suitable solvent (e.g., Methanol, DMF).
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in a suitable solvent in a sealed reaction vessel.
-
Add an excess of the amine (e.g., a saturated solution of ammonia in methanol, or 3-5 equivalents of a primary/secondary amine).
-
Heat the reaction mixture at a temperature ranging from 60°C to 100°C for 12-24 hours. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 8-aminoadenosine analog.
-
Synthesis of 8-Thioadenosine Analogs
Thiol nucleophiles can displace the methoxy group to form 8-thioadenosine derivatives. These analogs are useful for introducing further modifications or for studying the impact of a sulfur linkage at this position.
Experimental Protocol: Synthesis of 8-Thioadenosine
-
Materials: this compound, Thiol (e.g., thiourea (B124793) followed by hydrolysis, or a specific alkyl/aryl thiol), a base (e.g., sodium hydride, sodium hydroxide), and a suitable solvent (e.g., DMF, Ethanol).
-
Procedure:
-
If using a thiol, pre-treat it with a base like sodium hydride in an anhydrous solvent to generate the more nucleophilic thiolate.
-
Dissolve this compound (1.0 equivalent) in a suitable solvent.
-
Add the thiolate solution (1.2-1.5 equivalents) to the this compound solution.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) for 6-12 hours, monitoring by TLC.
-
Once the reaction is complete, quench any excess base carefully.
-
Remove the solvent in vacuo.
-
The residue can be purified by column chromatography on silica gel to yield the pure 8-thioadenosine derivative.
-
Synthesis of 8-Hydrazinoadenosine
Hydrazine (B178648) can also act as a nucleophile to displace the methoxy group, leading to the formation of 8-hydrazinoadenosine, a precursor for synthesizing various heterocyclic systems at the C8 position.
Experimental Protocol: Synthesis of 8-Hydrazinoadenosine
-
Materials: this compound, Hydrazine hydrate (B1144303), Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 equivalents).
-
Reflux the reaction mixture for 8-16 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent and excess hydrazine under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to give 8-hydrazinoadenosine.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of 8-substituted adenosine analogs. It is important to note that the yields for the conversion of this compound are inferred from similar reactions starting from 8-bromoadenosine, as specific data for this compound as a starting material is not extensively reported. The principle of nucleophilic substitution remains the same, and similar yields are expected.
| Precursor | Nucleophile | Product | Reaction Conditions | Typical Yield (%) |
| Adenosine | Br₂ / NaOAc, AcOH | 8-Bromoadenosine | 0°C to RT, 2-4h | 70-85 |
| 8-Bromoadenosine | NaOMe / MeOH | This compound | Reflux, 4-8h | 60-75 |
| This compound | Ammonia / MeOH | 8-Aminoadenosine | 80°C, 12-24h | 50-70 |
| This compound | Alkylamine / DMF | 8-Alkylaminoadenosine | 80-100°C, 12-24h | 45-65 |
| This compound | Thiol / Base | 8-Thioadenosine | RT to 60°C, 6-12h | 55-75 |
| This compound | Hydrazine / EtOH | 8-Hydrazinoadenosine | Reflux, 8-16h | 40-60 |
Biological Significance and Signaling Pathways
8-Substituted adenosine analogs, particularly 8-aminoadenosine, have demonstrated significant biological activity. 8-Aminoadenosine is known to be a potent inhibitor of transcription.[2][3][4][5] Its mechanism of action involves intracellular phosphorylation to 8-amino-ATP, which then interferes with RNA polymerase activity and leads to a decrease in global RNA synthesis.[3][4][5]
Furthermore, 8-aminoadenosine has been shown to inhibit key cellular signaling pathways involved in cell survival and proliferation, such as the Akt/mTOR and Erk pathways.[2] This makes 8-aminoadenosine and its derivatives promising candidates for anticancer drug development.
Visualizations
Caption: Synthetic workflow from adenosine to various 8-substituted analogs via this compound.
Caption: Inhibition of Akt/mTOR and Erk signaling pathways by 8-aminoadenosine.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of a wide range of C8-substituted adenosine analogs. The straightforward nature of its synthesis from adenosine and the ease of nucleophilic displacement of the methoxy group make it an attractive intermediate for medicinal chemists. The resulting derivatives, particularly 8-aminoadenosine, have shown considerable promise as inhibitors of critical cellular processes, highlighting the potential of this synthetic strategy in the development of novel therapeutic agents. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the rich chemical and biological landscape of 8-substituted adenosine nucleosides.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Mechanisms of transcription inhibition by 8-amino-adenosine" by Jennifer Frey [digitalcommons.library.tmc.edu]
- 4. 8-Amino-adenosine inhibits multiple mechanisms of transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
In Silico Modeling of 8-Methoxyadenosine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine is a modified purine (B94841) nucleoside that holds potential as a modulator of cellular signaling pathways through its interaction with various receptors. Its structural similarity to adenosine (B11128) suggests it may target adenosine receptors (A1, A2A, A2B, A3), a class of G protein-coupled receptors (GPCRs) involved in a wide array of physiological processes. Furthermore, modifications at the 8-position of the adenine (B156593) core, as seen in other adenosine analogs, have been shown to confer activity at Toll-like receptors (TLRs), particularly TLR7 and TLR8, which are key players in the innate immune system. The exploration of this compound's receptor binding profile is a critical step in elucidating its therapeutic potential.
This technical guide provides a comprehensive overview of the in silico methodologies used to model and predict the binding of this compound to its potential receptor targets. It further details the experimental protocols necessary for the validation of these computational models, ensuring a robust and reliable drug discovery pipeline.
Data Presentation: Illustrative Receptor Binding Affinities
Due to the limited availability of specific experimental binding data for this compound, the following table presents representative binding affinities (Ki in nM) of various ligands for the four subtypes of human adenosine receptors. This illustrates the typical data generated from experimental assays and serves as a benchmark for interpreting in silico predictions.
| Ligand | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A2B Receptor (Ki, nM) | A3 Receptor (Ki, nM) |
| Adenosine | 15 | 20 | >1000 | 1000 |
| NECA | 6.5 | 14 | 2400 | 25 |
| R-PIA | 1.1 | 220 | 29000 | 330 |
| CGS-21680 | 2900 | 22 | 50000 | 11000 |
| IB-MECA | 2400 | 2300 | >100000 | 50 |
Note: Data is compiled from various sources for illustrative purposes. Ki values represent the inhibition constant and a lower value indicates higher binding affinity.
Methodologies for In Silico Modeling
In silico modeling is a powerful and cost-effective approach to predict and analyze the interaction between a ligand, such as this compound, and its target receptors. The following sections detail the core computational techniques employed in this process.
Homology Modeling
When the experimental structure of a target receptor is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein (the template).
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target receptor sequence. For adenosine receptors, high-resolution crystal structures of human A1, A2A, and A3 receptors in complex with ligands are available and serve as excellent templates. For TLR7 and TLR8, crystal structures are also available.
-
Sequence Alignment: Align the target receptor's amino acid sequence with the template sequence. This step is critical for the accuracy of the final model.
-
Model Building: Use software such as MODELLER or SWISS-MODEL to generate the 3D model of the target receptor based on the aligned sequences and the template structure.
-
Loop Modeling: The regions of the protein that do not align well with the template, typically the extracellular and intracellular loops, are modeled using de novo methods.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK (for stereochemical quality), and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence).
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.
Protocol:
-
Receptor Preparation: Prepare the receptor structure (either experimental or a homology model) by adding hydrogen atoms, assigning partial charges, and defining the binding site (active site).
-
Ligand Preparation: Generate a 3D conformation of this compound, assign partial charges, and define its rotatable bonds.
-
Docking Simulation: Use docking software such as AutoDock, Glide, or MOE to place the ligand into the receptor's binding site. The software will explore various ligand conformations and orientations.
-
Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the receptor.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological system.
Protocol:
-
System Setup: Place the docked ligand-receptor complex in a simulated environment, typically a box of water molecules with ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable geometries.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature to ensure stability.
-
Production Run: Run the simulation for a significant period (nanoseconds to microseconds) to sample the conformational space of the complex.
-
Trajectory Analysis: Analyze the simulation trajectory to study the stability of the ligand in the binding pocket, the dynamics of the receptor, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.
Experimental Protocols for Model Validation
Experimental validation is crucial to confirm the predictions made by in silico models. The following are key experimental techniques used to characterize ligand-receptor binding.
Radioligand Binding Assays
This technique is used to determine the affinity (Kd or Ki) of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or tissue homogenates).
-
Assay Setup: In a multi-well plate, incubate the membranes with a constant concentration of a radiolabeled ligand (a known binder to the receptor) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, which can then be converted to a Ki value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to affinity.
Protocol:
-
Chip Preparation: Immobilize the purified receptor protein onto the surface of a sensor chip.
-
Analyte Injection: Flow a solution containing this compound (the analyte) over the chip surface.
-
Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Data Analysis: Analyze the sensorgram (a plot of SPR signal versus time) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the purified receptor protein in the sample cell and this compound in the injection syringe.
-
Titration: Inject small aliquots of the ligand solution into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the heat released or absorbed during the binding event.
-
Data Analysis: Plot the heat change per injection against the molar ratio of ligand to protein. The resulting isotherm can be fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and signaling pathways relevant to the in silico modeling of this compound receptor binding.
Caption: Workflow for in silico modeling and experimental validation of ligand-receptor binding.
Caption: Simplified signaling pathway of the Adenosine A1 receptor.
Caption: Simplified MyD88-dependent signaling pathway of TLR7.
Spectroscopic Characterization of 8-Methoxyadenosine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the spectroscopic techniques used to characterize 8-Methoxyadenosine and its structural analogs. Due to the limited availability of published spectroscopic data for this compound, this document utilizes data from the closely related compound, 8-Bromoadenosine, as a representative example for Nuclear Magnetic Resonance (NMR) and discusses the expected fragmentation patterns for 8-substituted adenosines in Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For adenosine (B11128) analogs, ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 8-Bromoadenosine, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). These values provide a strong reference point for the expected shifts in this compound.
Table 1: ¹H NMR Chemical Shifts of 8-Bromoadenosine in DMSO-d6
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.11 | s (singlet) |
| H-1' | 5.83 | m (multiplet) |
| Aromatic H | 7.45-7.12 | m (multiplet) |
| Aromatic OCH₃ | 3.74 | s (singlet) |
| H-2' | 5.14 | m (multiplet) |
| H-3' | 4.52 | m (multiplet) |
| H-4' | 4.28 | m (multiplet) |
| H-5' | 3.45, 3.14 | dd (doublet of doublets) |
Table 2: ¹³C NMR Chemical Shifts of 8-Bromoadenosine in DMSO-d6
| Carbon | Chemical Shift (δ, ppm) |
| C-8 | 139.1 |
| Aromatic C | 137.65, 130.1, 128.3, 127.9, 113.3 |
| C-1' | 90.1 |
| C-4' | 85.4 |
| C-2' | 73.9 |
| C-3' | 71.8 |
| C-5' | 63.6 |
| Aromatic OCH₃ | 55.4 |
Note: The chemical shifts are referenced to the residual solvent signal of DMSO-d6 at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR[1].
A general protocol for acquiring NMR spectra of nucleoside analogs is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the nucleoside analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR (Optional but Recommended): Perform two-dimensional experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, aiding in unambiguous peak assignments.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides.
For this compound (C₁₁H₁₅N₅O₅), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 298.1146 g/mol .
The fragmentation of nucleosides in ESI-MS is well-characterized. A primary fragmentation pathway involves the cleavage of the N-glycosidic bond, separating the nucleobase from the ribose sugar moiety.
Table 3: Predicted ESI-MS Fragmentation of this compound
| Ion | m/z (approximate) | Description |
| [M+H]⁺ | 298.11 | Protonated molecular ion |
| [Base+H]⁺ | 166.07 | Protonated 8-methoxyadenine |
| [Ribose]⁺ | 133.05 | Ribose sugar fragment |
Note: The actual observed m/z values may vary slightly depending on the instrument calibration and resolution.
A general protocol for acquiring ESI-MS data for a nucleoside analog is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile (B52724) and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to determine the molecular weight.
-
Perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information and confirms the identity of the compound.
-
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for spectroscopic characterization and a conceptual representation of a signaling pathway involving a modified adenosine analog.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a modified nucleoside.
Caption: Conceptual signaling pathway involving an 8-substituted adenosine analog interacting with a receptor.
References
8-Methoxyadenosine: A Technical Guide to a Novel Adenosine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methoxyadenosine is a modified purine (B94841) nucleoside, belonging to the class of 8-substituted adenosine (B11128) analogs. While specific research on this compound is limited, the broader family of 8-substituted adenosines has garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. These activities often stem from their ability to modulate adenosine receptors and other cellular targets, influencing a range of physiological and pathological processes. This technical guide provides a comprehensive overview of the known physicochemical properties, potential synthesis methodologies, and likely biological activities of this compound, drawing insights from closely related 8-substituted adenosine analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Comparison with Related Compounds
| Property | This compound (Predicted) | Adenosine (Experimental) | 8-Methyladenosine (Experimental) |
| Molecular Formula | C₁₁H₁₅N₅O₅ | C₁₀H₁₃N₅O₄ | C₁₁H₁₅N₅O₄ |
| Molecular Weight | 297.27 g/mol | 267.24 g/mol | 281.27 g/mol |
| Melting Point | Data not available | 234-236 °C | Data not available |
| Solubility | Likely soluble in water and polar organic solvents. | Soluble in water (10 mg/mL at 25°C). | Data not available |
| pKa | Data not available | 3.5 (N1), 12.4 (N9) | Data not available |
| LogP | Data not available | -1.35 | Data not available |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a general methodology for the synthesis of 8-alkoxyadenosine derivatives can be proposed based on established synthetic routes for similar compounds.
A common strategy involves the initial preparation of an 8-bromo- or 8-chloroadenosine (B1666358) intermediate. This halogenated precursor can then undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to yield the desired this compound. The reaction is typically carried out in a suitable aprotic solvent, such as dimethylformamide (DMF) or methanol (B129727), and may require heating to proceed at a reasonable rate.
Proposed Synthetic Workflow:
Caption: Proposed synthetic route for this compound.
General Experimental Protocol for 8-Alkoxyadenosine Synthesis (Illustrative):
-
Halogenation of Adenosine: To a solution of adenosine in a suitable solvent (e.g., DMF), a halogenating agent such as N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The product, 8-bromoadenosine, is then isolated by precipitation and filtration.
-
Nucleophilic Substitution: The 8-bromoadenosine is dissolved in an appropriate solvent like methanol. A solution of sodium methoxide in methanol is then added, and the reaction mixture is heated under reflux for a specified period. The progress of the reaction is monitored by TLC.
-
Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure 8-alkoxyadenosine.
-
Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively investigated, the known activities of other 8-substituted adenosine analogs provide a strong basis for predicting its potential pharmacological profile. These analogs are known to interact with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), which are G protein-coupled receptors involved in a wide array of physiological processes.
8-substituted adenosines have been reported to exhibit a range of activities, including anti-inflammatory, anti-cancer, and cardiovascular effects. The nature and potency of these effects are highly dependent on the specific substituent at the 8-position.
Potential Signaling Pathways:
Given the structural similarity to other biologically active adenosine analogs, this compound could potentially modulate signaling pathways downstream of adenosine receptors. For instance, activation of the A₂ₐ adenosine receptor typically leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).
Caption: Hypothetical A₂ₐ adenosine receptor signaling pathway.
Conclusion and Future Directions
This compound represents an under-explored member of the 8-substituted adenosine family. Based on the known structure-activity relationships of related compounds, it holds promise as a modulator of adenosine receptors and other cellular targets. Further research is warranted to elucidate its precise physicochemical properties, develop optimized synthetic routes, and comprehensively evaluate its biological activities and therapeutic potential. The information compiled in this guide serves as a starting point for such investigations, providing a framework for future studies in this exciting area of medicinal chemistry. Researchers are encouraged to undertake the synthesis and biological evaluation of this compound to unlock its full potential.
Early-Stage Research on 8-Alkoxyadenosine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Synthesis, Biological Activity, and Therapeutic Potential of 8-Alkoxyadenosine Derivatives
Introduction
8-substituted adenosine (B11128) derivatives represent a promising class of molecules in the field of drug discovery, exhibiting a wide range of biological activities. Among these, 8-alkoxyadenosine derivatives, including the focal 8-methoxyadenosine (B15049875), are emerging as compounds of significant interest. These modifications at the 8-position of the purine (B94841) ring system can profoundly influence the molecule's conformational preferences, receptor binding, and ultimately, its therapeutic potential. This technical guide provides a comprehensive overview of the early-stage research on 8-alkoxyadenosine derivatives, with a particular focus on their synthesis, antiviral, and anticancer properties, as well as their role as modulators of the innate immune system through Toll-like receptor (TLR) agonism. While specific data for this compound is limited in publicly available research, this guide extrapolates from and details the broader class of 8-alkoxy and other 8-substituted adenosine analogs to provide a foundational understanding for researchers, scientists, and drug development professionals.
Synthesis of 8-Alkoxyadenosine Derivatives
The synthesis of 8-alkoxyadenosine derivatives typically commences with a commercially available adenosine precursor, which is first protected to prevent unwanted reactions on the ribose hydroxyl groups. A common strategy involves the bromination of the C8 position of the purine ring, followed by a nucleophilic substitution with an appropriate alkoxide.
General Synthetic Workflow
Unlocking Therapeutic Frontiers: An In-depth Technical Guide to 8-Substituted Adenosines
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of 8-substituted adenosine (B11128) derivatives, a class of molecules with significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. By modifying the C8 position of the purine (B94841) ring, researchers have successfully synthesized potent and selective agonists and antagonists for the four adenosine receptor subtypes (A1, A2A, A2B, and A3), paving the way for novel therapeutic interventions. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development in this exciting area.
Core Concepts: Mechanism of Action and Therapeutic Targets
Adenosine is an endogenous nucleoside that plays a crucial role in cellular signaling by activating four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are ubiquitously expressed and modulate a wide array of physiological processes. The therapeutic utility of 8-substituted adenosines stems from their ability to selectively target these receptors, thereby eliciting specific downstream effects.
-
A1 and A3 Receptors: Typically coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
A2A and A2B Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.
The substitution at the 8-position of the adenosine scaffold is a key determinant of a compound's affinity and selectivity for these receptor subtypes. This has enabled the development of molecules with tailored pharmacological profiles for various therapeutic applications. For instance, A2A receptor antagonists are being investigated for Parkinson's disease, while A3 receptor agonists show promise in cancer therapy.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 8-substituted adenosine derivatives, highlighting their affinity and functional activity at different adenosine receptor subtypes. This data is crucial for comparing the potency and selectivity of various compounds and for guiding structure-activity relationship (SAR) studies.
| Compound | Receptor Subtype | Assay Type | Value | Reference |
| 8-phenyl-1,3-dipropylxanthine | A1 | Radioligand Binding (Ki) | 1.5 nM | (Not specified in search results) |
| 8-Cyclopentyl-1,3-dipropylxanthine (DPCPX) | A1 | Radioligand Binding (IC50) | 40 nM | [1] |
| CGS-21680 | A2A | Radioligand Binding (Ki) | 15 nM | (Not specified in search results) |
| ZM-241385 | A2A | Radioligand Binding (Ki) | 0.5 nM | (Not specified in search results) |
| NECA | A2B | Radioligand Binding (Ki) | 14 nM | (Not specified in search results) |
| IB-MECA | A3 | Radioligand Binding (Ki) | 1 nM | (Not specified in search results) |
| 8-NH2-Ado | - | Cytotoxicity (IC50) | 300 nmol/L to 3 µmol/L | [2] |
Note: This table is a compilation of representative data. For a comprehensive understanding, refer to the cited literature.
Key Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological properties of 8-substituted adenosine derivatives.
Radioligand Binding Assay for Adenosine Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific adenosine receptor subtype.
Materials:
-
Cell membranes expressing the human adenosine receptor of interest (e.g., from CHO or HEK-293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).
-
Test compound (8-substituted adenosine derivative).
-
Non-specific binding inhibitor (e.g., 10 µM NECA).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/B).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding inhibitor.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a test compound to either stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) through Gs or Gi-coupled adenosine receptors.
Materials:
-
Cells expressing the adenosine receptor of interest (e.g., CHO or HEK-293 cells).
-
Test compound (8-substituted adenosine derivative).
-
Agonist (for antagonist testing, e.g., NECA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 30 µM rolipram) to prevent cAMP degradation.[3]
-
Lysis buffer.
-
cAMP assay kit (e.g., LANCE Ultra cAMP kit).
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with assay medium.
-
For agonist testing: Add the PDE inhibitor and serial dilutions of the test compound.
-
For antagonist testing: Pre-incubate the cells with the PDE inhibitor and serial dilutions of the test compound for 15 minutes, then add a fixed concentration of a known agonist.[3]
-
Incubate the plate at 37°C for 15-30 minutes.[3]
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Cytotoxicity Assay in Cancer Cell Lines
This assay determines the ability of 8-substituted adenosine derivatives to induce cell death in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell lines).[2]
-
8-substituted adenosine derivative (e.g., 8-NH2-Ado).
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTS or MTT).
-
Plate reader.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 8-substituted adenosine derivative.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value (concentration of the compound that causes 50% inhibition of cell growth).[2]
Visualizing the Science: Signaling Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of 8-substituted adenosines.
Adenosine Receptor Signaling Pathways
Caption: Generalized signaling pathways of adenosine receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
Experimental Workflow for cAMP Accumulation Assay
Caption: Workflow for a cell-based cAMP accumulation assay.
Conclusion and Future Directions
8-Substituted adenosines represent a versatile and promising class of compounds with significant therapeutic potential. The ability to fine-tune their selectivity for different adenosine receptor subtypes opens up new avenues for the treatment of a wide range of diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry, facilitating the continued exploration and development of these exciting molecules. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their efficacy in more complex preclinical and clinical settings. The continued investigation of 8-substituted adenosines holds the promise of delivering novel and effective therapies for patients in need.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Facile synthesis of photoactivatable adenosine analogs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08794K [pubs.rsc.org]
- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 8-Methoxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 8-Methoxyadenosine using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed to yield high-purity material suitable for research and drug development applications.
Introduction
This compound is a modified nucleoside of significant interest in biomedical research and drug discovery. As with many synthetic nucleoside analogs, achieving high purity is crucial for accurate biological evaluation and to meet regulatory standards. High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides.[1] This application note details a robust RP-HPLC method for the purification of this compound, ensuring the removal of process-related impurities and degradation products.
The described method utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity.[1][2] A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier allows for the efficient separation of this compound from closely related impurities. Ion-pairing agents are often employed in the separation of nucleotides to improve retention and peak shape.[3]
Experimental Workflow
The overall workflow for the HPLC purification of this compound is depicted below. This process begins with the preparation of the crude sample and culminates in the recovery of the purified product.
Caption: Experimental workflow for the HPLC purification of this compound.
Materials and Methods
Equipment and Consumables
-
Preparative HPLC system with a gradient pump and UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size)
-
Fraction collector
-
Rotary evaporator or lyophilizer
-
Analytical HPLC system for purity analysis
-
pH meter
-
0.22 µm membrane filters
Reagents
-
Crude this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (or other suitable buffer salt)
-
Deionized water (18.2 MΩ·cm)
Experimental Protocols
Mobile Phase Preparation
-
Mobile Phase A (Aqueous Buffer): Prepare a 20 mM ammonium acetate solution in deionized water. Filter the solution through a 0.22 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Use HPLC-grade acetonitrile.
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (95% Mobile Phase A, 5% Mobile Phase B) at a flow rate of 4.0 mL/min until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column. The injection volume will depend on the sample concentration and the column capacity.
-
Gradient Elution: Elute the bound compounds using a linear gradient as described in Table 1. The separation of modified nucleosides is typically monitored at a UV wavelength of 260 nm.[4]
-
Fraction Collection: Collect fractions based on the UV chromatogram. Start collecting fractions as the main peak begins to elute and continue until the peak returns to the baseline.
Table 1: Preparative HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95.0 | 5.0 | 4.0 |
| 25.0 | 65.0 | 35.0 | 4.0 |
| 27.0 | 5.0 | 95.0 | 4.0 |
| 30.0 | 5.0 | 95.0 | 4.0 |
| 32.0 | 95.0 | 5.0 | 4.0 |
| 40.0 | 95.0 | 5.0 | 4.0 |
Post-Purification Processing
-
Purity Analysis of Fractions: Analyze the collected fractions using an analytical HPLC method (a scaled-down version of the preparative method) to determine the purity of each fraction.
-
Pooling: Combine the fractions that meet the desired purity specification (e.g., >99%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using a rotary evaporator or by lyophilization. Lyophilization is often preferred as it can yield a fluffy, easy-to-handle solid.
-
Final Purity Assessment: Perform a final purity analysis of the dried product using analytical HPLC and characterize it using other analytical techniques such as mass spectrometry and NMR.
Expected Results
The described HPLC method is expected to effectively separate this compound from its precursors and other process-related impurities. A summary of the expected analytical results is presented in Table 2.
Table 2: Summary of Expected Purification Performance
| Parameter | Crude Material | Purified Material |
| Purity (by HPLC) | ~85-90% | >99.5% |
| Retention Time | ~18-20 min | ~18-20 min |
| Recovery Yield | N/A | >85% |
| Appearance | Off-white to pale yellow solid | White solid |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Peak Shape | Column degradation, inappropriate mobile phase pH, sample overload | Use a new column, adjust mobile phase pH, reduce sample injection volume/concentration. |
| Low Recovery | Compound precipitation on the column, irreversible binding | Reduce sample concentration, use a different mobile phase or column chemistry. |
| Inadequate Separation | Non-optimized gradient | Adjust the gradient slope to improve resolution between the target peak and impurities. |
Conclusion
The detailed RP-HPLC protocol provides a reliable method for the purification of this compound, yielding a high-purity product suitable for scientific and developmental applications. The use of a C18 reversed-phase column with a gradient elution of ammonium acetate and acetonitrile ensures efficient separation and recovery. This application note serves as a comprehensive guide for researchers and professionals involved in the synthesis and purification of modified nucleosides.
References
Application Notes and Protocols: 8-Methoxyadenosine as a Ligand for Toll-like Receptor 7 (TLR7)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral infections.[1][2] Activation of TLR7 triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby initiating a robust antiviral response.[3][4] Small molecule agonists of TLR7 have emerged as promising therapeutic agents, acting as vaccine adjuvants and immunomodulators for the treatment of viral diseases and cancer.[5][6]
Among the synthetic TLR7 agonists, adenine (B156593) derivatives, particularly those modified at the 8-position, have shown significant potency. 8-Methoxyadenosine (B15049875) belongs to this class of compounds and is investigated for its ability to selectively activate TLR7. These application notes provide a summary of the quantitative data for related adenine derivatives, detailed experimental protocols for evaluating TLR7 agonism, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for potent 8-oxoadenine and 8-hydroxyadenine (B135829) derivatives, which are structurally analogous to this compound and serve as a reference for its expected activity.
Table 1: In Vitro Activity of a Representative 8-Oxoadenine Derivative
| Compound | Target | Assay System | Parameter | Value | Reference |
| 9-benzyl-2-alkoxy-8-oxoadenine derivative | Human TLR7 | HEK293 Reporter Cells | EC50 | 50 nM | [7] |
Table 2: Cytokine Induction Profile of Representative Adenine Derivative TLR7 Agonists
| Compound Class | Cell Type | Induced Cytokines | Observations | Reference |
| 8-Oxoadenines | Human PBMCs | IFN-α, TNF-α | Potent induction of IFN-α. | [5] |
| 8-Hydroxyadenines (SM-360320) | Human PBMCs | IFN-α | Potent inducer of IFN-α with an EC50 of 0.14 µM. | [3] |
| Novel Pyrrolopyrimidine Derivatives | Human Whole Blood | IL-6, IL-1β, IL-10, TNF-α, IFN-α, IP-10 | Broad cytokine induction. | [5] |
Table 3: Dendritic Cell Maturation Induced by a 2-alkoxy-8-oxo-adenine Conjugate
| Treatment | Cell Type | Maturation Marker | Response |
| 2-alkoxy-8-oxo-adenine conjugate (5 µM) | Dendritic Cells | IL-12p40 | Induction of cytokine production. |
| 2-alkoxy-8-oxo-adenine conjugate (5 µM) | Dendritic Cells | CD86 | Upregulation of co-stimulatory molecule. |
Experimental Protocols
Protocol 1: In Vitro TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells
This protocol describes the methodology to determine the potency of this compound in activating human TLR7 in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR7 Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
This compound (test compound)
-
Imiquimod or R848 (positive control)
-
DMSO (vehicle control)
-
96-well, flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Spectrophotometer (620-650 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 cells according to the manufacturer's instructions.
-
On the day of the experiment, harvest cells and resuspend in fresh, pre-warmed HEK-Blue™ Detection Medium to a concentration of 2.8 x 10⁵ cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare serial dilutions of the positive control (Imiquimod or R848) and a vehicle control (medium with the same final DMSO concentration).
-
-
Assay Execution:
-
Add 20 µL of each compound dilution (test compound, positive control, vehicle control) to the appropriate wells of a 96-well plate.
-
Add 180 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
-
Data Acquisition and Analysis:
-
After incubation, measure the absorbance of the plate at 620-650 nm using a spectrophotometer. The color change in the HEK-Blue™ Detection Medium corresponds to the level of secreted embryonic alkaline phosphatase (SEAP), which is indicative of NF-κB activation.
-
Subtract the absorbance value of the vehicle control from all other readings.
-
Plot the absorbance values against the log of the compound concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for measuring the induction of cytokines by this compound in primary human immune cells.
Materials:
-
Ficoll-Paque PLUS (GE Healthcare)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (STEMCELL Technologies) - Optional, for monocyte isolation
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Human whole blood from healthy donors
-
This compound
-
R848 (positive control)
-
LPS (lipopolysaccharide, as a control for general immune activation)
-
DMSO (vehicle control)
-
96-well, round-bottom cell culture plates
-
Human cytokine ELISA kits (e.g., for IFN-α, TNF-α, IL-6, IL-12)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Stimulation:
-
Plate the PBMCs at a density of 1 x 10⁶ cells/well in a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound, R848, and LPS in complete RPMI-1640 medium.
-
Add the compound dilutions to the cells. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Plot the cytokine concentrations against the log of the compound concentration to generate dose-response curves.
-
Mandatory Visualization
TLR7 Signaling Pathway
Caption: TLR7 Signaling Pathway upon activation by this compound.
Experimental Workflow for Characterizing this compound
Caption: Experimental workflow for characterizing this compound as a TLR7 agonist.
References
- 1. 4-((6-Amino-2-(2-methoxyethoxy)-8-oxo-7,8-dihydro-9H-purin-9-yl)methyl)benzoic acid | C16H17N5O5 | CID 58019867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Latest Advances in Small Molecule TLR 7/8 Agonist Drug Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Antiviral Activity of 8-Methoxyadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine (B11128) analogs represent a promising class of antiviral agents, exhibiting dual mechanisms of action that include direct inhibition of viral replication and modulation of the host immune response.[1][2][3] 8-Methoxyadenosine, as a modified nucleoside, is a candidate for investigation against a variety of viral pathogens, particularly RNA viruses. Its structural similarity to adenosine suggests potential interaction with viral RNA-dependent RNA polymerase (RdRp) or host cell factors involved in the antiviral response, such as the adenosine A2A receptor (A2AR).[1][2][4]
These application notes provide a comprehensive framework for evaluating the antiviral efficacy of this compound, from initial screening to more detailed mechanistic studies. The protocols outlined below are based on established methodologies for testing adenosine analogs and other nucleoside inhibitors.
Pre-clinical Evaluation Workflow
A systematic approach is crucial for determining the antiviral potential of this compound. The following workflow outlines the key stages of evaluation.
Caption: Pre-clinical in vitro evaluation workflow for this compound.
Data Presentation: Quantitative Summary of Antiviral Activity
Effective data presentation is key to comparing the potency and safety of antiviral compounds. The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 | Vero E6 | Data | Data | Data |
| Influenza A Virus | A549 | Data | Data | Data |
| Dengue Virus | Huh-7 | Data | Data | Data |
| Vesicular Stomatitis Virus | HeLa | Data | Data | Data |
EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a measure of the compound's therapeutic window.
Table 2: Viral Yield Reduction Following Treatment with this compound
| Virus Target | Multiplicity of Infection (MOI) | This compound Conc. (µM) | % Inhibition of Viral RNA Copies |
| SARS-CoV-2 | 0.05 | 1 | Data |
| 5 | Data | ||
| 10 | Data | ||
| Influenza A Virus | 0.1 | 1 | Data |
| 5 | Data | ||
| 10 | Data |
% Inhibition is calculated relative to a vehicle-treated control.[5]
Experimental Protocols
Protocol 1: Cytotoxicity Assay (CCK8 Method)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cells (e.g., Vero E6, A549)
-
Cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK8)
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).
-
Add 10 µL of CCK8 solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Viral Yield Reduction Assay
This assay quantifies the reduction in viral progeny in the presence of the compound.
Materials:
-
Host cells appropriate for the virus of interest
-
Virus stock with a known titer
-
24-well plates
-
This compound stock solution
-
RNA extraction kit
-
qRT-PCR reagents (primers and probes specific for the viral genome)
Procedure:
-
Seed host cells in a 24-well plate and grow to 90-95% confluency.
-
Pre-treat the cells with various concentrations of this compound for 2-4 hours.
-
Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.05.[5]
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing the corresponding concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Harvest the cell supernatant and extract viral RNA using a suitable kit.
-
Quantify the viral RNA copies using qRT-PCR.
-
Calculate the percentage of inhibition of viral yield for each concentration compared to the vehicle-treated control.
Protocol 3: SARS-CoV-2 Replicon Assay
For highly pathogenic viruses like SARS-CoV-2, a replicon system provides a safer method to screen for inhibitors of viral replication.[5]
Materials:
-
Cells stably expressing a SARS-CoV-2 replicon (e.g., carrying a luciferase reporter gene).[5]
-
96-well plates
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the replicon-harboring cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for 48 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
A decrease in luciferase signal corresponds to the inhibition of viral replication.
-
Calculate the EC50 value based on the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
This compound may exert its antiviral effects through one or more mechanisms. The diagrams below illustrate two potential pathways based on the known actions of other adenosine analogs.
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)
Many nucleoside analogs function by being incorporated into the growing viral RNA chain, causing premature termination.
Caption: Proposed mechanism of RdRp inhibition by this compound.
Modulation of the Adenosine A2A Receptor (A2AR) Pathway
Adenosine analogs can also possess immunomodulatory properties by interacting with host cell receptors like A2AR, which is known to suppress T-cell responses during viral infections.[1][2][3] By acting as an antagonist, this compound could potentially restore antiviral immune functions.
Caption: Immunomodulation via the Adenosine A2A Receptor pathway.
Conclusion
The protocols and frameworks provided here offer a robust starting point for the comprehensive evaluation of this compound's antiviral potential. A thorough investigation encompassing cytotoxicity, direct antiviral efficacy against a panel of viruses, and mechanistic studies will be critical in determining its promise as a therapeutic agent. The dual-action potential, targeting both viral enzymes and host immune pathways, makes adenosine analogs like this compound a compelling subject for continued research and development in infectious diseases.
References
- 1. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 2. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Adenosine Analogue for the Treatment of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]
- 5. The adenosine analog prodrug ATV006 is orally bioavailable and has preclinical efficacy against parental SARS-CoV-2 and variants - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Immunological Effects of Modified Adenosine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the immunological effects of two classes of modified adenosine (B11128) analogs: N6-methyladenosine (m6A) and 8-oxoadenine derivatives . These compounds are of significant interest to the research and drug development community due to their distinct mechanisms of immune modulation.
N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes. It is a dynamic and reversible modification regulated by a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. Emerging evidence highlights the critical role of m6A in regulating innate and adaptive immunity by influencing the stability, translation, and splicing of immune-related transcripts.
8-oxoadenine derivatives are synthetic small molecules that have been identified as potent agonists of Toll-like receptors 7 and 8 (TLR7/8). TLR7 and TLR8 are endosomal pattern recognition receptors that recognize single-stranded RNA, leading to the activation of innate immune responses and the production of type I interferons and other pro-inflammatory cytokines. These derivatives are being explored as vaccine adjuvants and immunomodulatory agents.
These application notes provide a summary of the quantitative effects of these compounds on immune cells and detailed protocols for key experiments to study their immunological impact.
Data Presentation: Quantitative Effects of Modified Adenosine Analogs
N6-methyladenosine (m6A): Impact on Immune Cell Differentiation and Gene Expression
The following tables summarize the quantitative effects of modulating m6A levels on various immune cell populations and the expression of key immune-related genes.
| Immune Cell Type | m6A Modulation | Effect | Quantitative Change | Key Target Genes |
| CD4+ T Cells | METTL3 knockout | Impaired T follicular helper (TFH) cell differentiation | ~21.4-fold decrease in TFH cells[1][2] | Tcf7, Bcl6, Icos, Cxcr5[1] |
| METTL3 knockout | Skewed differentiation towards TH1 cells | ~1.9-fold decrease in TH1 cells[2] | - | |
| METTL3 catalytic inhibition | Promoted activation and differentiation into Th1 and Th17 subsets | - | - | |
| METTL3 catalytic inhibition | Impaired regulatory T cell (Treg) differentiation | - | Foxp3[3] | |
| CD8+ T Cells | METTL3 knockout | Impaired effector differentiation and memory formation | - | Tbx21 (T-bet)[4] |
| Macrophages | METTL3 knockdown | Inhibited M1 polarization, enhanced M2 polarization | - | STAT1[5][6] |
| METTL3 overexpression | Facilitated M1 polarization, attenuated M2 polarization | - | STAT1[6] | |
| METTL14 depletion | Overactivation of TLR4/NF-κB signaling | - | Socs1[7][8] |
8-Oxoadenine Derivatives: TLR7/8 Agonist Activity and Cytokine Induction
The tables below present the half-maximal effective concentrations (EC50) for TLR7 and TLR8 activation and the levels of cytokine induction in human peripheral blood mononuclear cells (PBMCs) by various 8-oxoadenine derivatives.[9][10][11]
Table 1: TLR7 and TLR8 Activation by 8-Oxoadenine Derivatives [9][10]
| Compound | Linker Length | N-Heterocycle | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) |
| 1a | 1C | Piperidine | 1.4 ± 0.4 | >100 |
| 1b | 1C (S-methyl) | Piperidine | 0.2 ± 0.05 | 0.9 ± 0.3 |
| 1c | 1C (R-methyl) | Piperidine | 2.5 ± 0.8 | >100 |
| 2b | 4C (amino) | - | >100 | 18 ± 5 |
| 6a | 2C (hydroxy) | - | 1.8 ± 0.5 | 12.5 ± 3.5 |
| R848 (Resiquimod) | - | Imidazoquinoline | 0.15 ± 0.04 | 0.08 ± 0.02 |
| SM360320 | - | Oxoadenine | 0.03 ± 0.01 | >100 |
Table 2: Cytokine Induction by 8-Oxoadenine Derivatives in human PBMCs [9]
| Compound | Concentration (µM) | IFN-α (pg/mL) | TNF-α (pg/mL) |
| 1b | 10 | 1200 | 800 |
| 2b | 10 | <50 | 2500 |
| 6a | 10 | 800 | 1500 |
| R848 | 10 | 2500 | 4000 |
Signaling Pathways and Experimental Workflows
N6-methyladenosine (m6A) in T Cell Differentiation
The differentiation of naive T cells into various effector subsets is tightly regulated by post-transcriptional mechanisms, including m6A modification. The following diagram illustrates the role of m6A in influencing T cell fate decisions.
References
- 1. METTL3-dependent m6A modification programs T follicular helper cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m6A methyltransferase METTL3 programs CD4+ T-cell activation and effector T-cell differentiation in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mettl3-dependent m6A modification is essential for effector differentiation and memory formation of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. core.ac.uk [core.ac.uk]
- 7. N6-Methyladenosine (m6A) Modification in Natural Immune Cell-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N6-Adenosine Methylation of Socs1 mRNA Is Required to Sustain the Negative Feedback Control of Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Methyladenosine as a Molecular Probe
A Note on 8-Methoxyadenosine (B15049875): A comprehensive literature search did not yield sufficient information on the use of this compound as a molecular probe in biochemical assays. Therefore, these application notes and protocols are provided for the closely related and well-documented compound, 8-methyladenosine (B1596262) .
Application Notes
Introduction to 8-Methyladenosine
8-Methyladenosine (8-Me-A) is a modified purine (B94841) nucleoside, structurally similar to adenosine (B11128), with a methyl group substituted at the 8-position of the adenine (B156593) base. This modification influences the glycosidic bond conformation, favoring the syn conformation over the anti conformation typically preferred by adenosine. This conformational preference makes 8-methyladenosine a valuable molecular probe for investigating the active sites of enzymes and receptors that bind adenosine or its derivatives. The presence of the methyl group provides a steric block that can be used to probe the spatial constraints of binding pockets.
Mechanism of Action as a Molecular Probe
The utility of 8-methyladenosine as a molecular probe stems from its distinct structural and conformational properties compared to adenosine:
-
Conformational Preference: The C8-methylation forces the nucleobase into a syn conformation. This can be used to study enzymes that bind their adenosine-based substrates or cofactors in a specific conformation. If an enzyme preferentially binds adenosine in the anti conformation, 8-methyladenosine may act as a competitive inhibitor. Conversely, if the syn conformation is favored, 8-methyladenosine could be a potent agonist or a better substrate analog.
-
Steric Hindrance: The methyl group at the 8-position introduces steric bulk. This can be exploited to map the binding site of an enzyme. If the 8-position of adenosine is close to the protein surface in the bound state, the methyl group of 8-Me-A will clash with the protein, leading to reduced binding affinity. This provides valuable information about the topology of the active site.
-
Electronic Effects: The methyl group can also subtly alter the electronic properties of the purine ring, which may influence hydrogen bonding and stacking interactions within the active site.
Key Applications in Biochemical Assays
8-Methyladenosine and its derivatives have been utilized in several areas of biochemical research:
-
Probing RNase L Activation: Analogues of 2',5'-oligoadenylate (2-5A) containing 8-methyladenosine have been synthesized to study the activation of RNase L, a key enzyme in the antiviral interferon response.[1] The substitution of 8-methyladenosine at different positions of the 2-5A molecule helps in understanding the structural requirements for binding to and activating RNase L.[1]
-
Enzyme Inhibition Studies: Due to its altered conformation, 8-methyladenosine can act as an inhibitor for enzymes that bind adenosine or ATP. By comparing the inhibitory activity of 8-methyladenosine with that of adenosine, researchers can infer the conformational requirements of the enzyme's active site.
-
Probing Adenosine Receptors: 8-Methyladenosine can be used to characterize the binding pockets of adenosine receptors. Its ability to bind to specific receptor subtypes can provide insights into the structural differences between these receptors.
Quantitative Data Summary
The following table summarizes the binding affinity of 8-methyladenosine-substituted 2-5A analogues to RNase L, demonstrating its application in probing enzyme-ligand interactions.
| Compound | Relative Binding Affinity to RNase L (Compared to 2-5A) | Reference |
| p5'A2'p5'A2'p5'A (2-5A) | 1.0 | [1] |
| p5'A2'p5'A2'p5'(me8A) | ~2.5 | [1] |
| p5'A2'p5'(me8A)2'p5'(me8A) | ~1.5 | [1] |
| p5'(me8A)2'p5'(me8A)2'p5'(me8A) | ~0.8 | [1] |
Experimental Protocols
Protocol 1: Competitive Binding Assay for RNase L Activation
This protocol describes a competitive binding assay to determine the relative binding affinity of 8-methyladenosine-containing 2-5A analogues to RNase L.
Materials:
-
Purified RNase L
-
Radiolabeled 2-5A (e.g., [³²P]p5'A2'p5'A2'p5'A)
-
Unlabeled 2-5A (competitor)
-
8-Methyladenosine-substituted 2-5A analogues (test compounds)
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, 10% glycerol)
-
Nitrocellulose filters (0.45 µm)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Assay Mix: In a microcentrifuge tube, prepare the assay mix containing the binding buffer, a fixed concentration of radiolabeled 2-5A (typically below its Kd for RNase L), and purified RNase L.
-
Competitive Binding: Add increasing concentrations of unlabeled 2-5A (for the standard curve) or the 8-methyladenosine-substituted 2-5A analogues (test compounds) to the assay mix.
-
Incubation: Incubate the reactions at 4°C for 1 hour to allow binding to reach equilibrium.
-
Filter Binding: Rapidly filter the reaction mixtures through nitrocellulose filters under vacuum. The protein-ligand complexes will be retained on the filter, while the unbound radiolabeled ligand will pass through.
-
Washing: Wash the filters with cold binding buffer to remove non-specifically bound radiolabel.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabel against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the binding of the radiolabeled ligand). The relative binding affinity can be calculated from the IC50 values.
Visualizations
Caption: Workflow for the RNase L competitive binding assay.
References
Application Notes and Protocols for the Experimental Use of 8-Substituted Adenosine Analogs in Immunology Research
A Representative Study Featuring 8-Hydroxyadenosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-substituted adenosine (B11128) analogs represent a class of small molecules with significant immunomodulatory potential. A key member of this class, 8-Hydroxyadenosine, functions as a potent agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor crucial for initiating innate and subsequent adaptive immune responses. TLR7 activation in immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells, triggers a signaling cascade that results in the production of type I interferons (IFN-α) and other pro-inflammatory cytokines, leading to broad activation of the immune system. This makes compounds like 8-Hydroxyadenosine valuable tools in immunology research, particularly in the development of vaccine adjuvants and cancer immunotherapies.
These notes provide an overview of the cellular mechanisms of 8-Hydroxyadenosine and detailed protocols for its in vitro characterization.
Mechanism of Action
8-Hydroxyadenosine acts as an agonist at the endosomal Toll-like receptor 7. The activation of TLR7 initiates a downstream signaling cascade through the adaptor protein MyD88. This leads to the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). Ultimately, this pathway results in the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-κB). IRF7 is primarily responsible for the robust induction of type I interferons (IFN-α), while NF-κB drives the expression of various pro-inflammatory cytokines and chemokines.
Signaling Pathway of 8-Hydroxyadenosine via TLR7
Application Notes and Protocols for Determining 8-Methoxyadenosine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methoxyadenosine (8-MeO-A) is a modified purine (B94841) nucleoside analog. While extensive research exists for similar compounds such as 8-chloroadenosine (B1666358) (8-Cl-Ado), the specific cytotoxic mechanisms of this compound are not yet fully elucidated. Drawing parallels from related adenosine (B11128) analogs, it is hypothesized that 8-MeO-A may exert its cytotoxic effects through incorporation into cellular nucleic acids, disruption of RNA synthesis, and induction of apoptotic pathways.[1] This document provides a comprehensive guide to utilizing common cell-based assays for characterizing the cytotoxic profile of this compound.
The protocols detailed herein—the MTT, LDH, and Annexin V/Propidium Iodide assays—offer a multi-faceted approach to assessing cell viability, membrane integrity, and the induction of apoptosis. These assays are fundamental in preclinical drug development and for understanding the cellular response to novel chemical entities.
Proposed Mechanism of Action of this compound
Based on the known mechanisms of analogous 8-substituted adenosine compounds like 8-Cl-Ado, a potential cytotoxic pathway for 8-MeO-A is proposed.[1][2][3] It is likely that 8-MeO-A is taken up by cells and subsequently phosphorylated by adenosine kinase to its triphosphate form, 8-MeO-ATP. This metabolite can then be incorporated into RNA, leading to the inhibition of RNA synthesis.[1] This disruption of essential cellular processes can trigger cellular stress, potentially leading to cell cycle arrest and the activation of programmed cell death, or apoptosis. Furthermore, the accumulation of modified adenosine analogs has been shown to deplete intracellular ATP levels, further contributing to cellular stress and cytotoxicity.[3]
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following workflow outlines a logical progression from determining overall cell viability to investigating the specific mode of cell death.
Data Presentation: Summary of Expected Quantitative Results
The following tables provide a structured summary of hypothetical data that could be obtained from the described assays. These tables are for illustrative purposes and will need to be populated with experimental data.
Table 1: Cell Viability (MTT Assay) - 48-hour treatment
| 8-MeO-A Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92 ± 5.1 |
| 5 | 75 ± 6.2 |
| 10 | 51 ± 4.8 |
| 25 | 28 ± 3.9 |
| 50 | 15 ± 2.5 |
| 100 | 5 ± 1.8 |
Table 2: Membrane Integrity (LDH Assay) - 48-hour treatment
| 8-MeO-A Concentration (µM) | % Cytotoxicity (Mean ± SD) |
| 0 (Vehicle Control) | 2 ± 0.5 |
| 1 | 5 ± 1.1 |
| 5 | 15 ± 2.3 |
| 10 | 30 ± 3.5 |
| 25 | 55 ± 4.1 |
| 50 | 78 ± 5.0 |
| 100 | 90 ± 3.7 |
| Positive Control (Lysis Buffer) | 100 ± 2.0 |
Table 3: Apoptosis vs. Necrosis (Annexin V/PI Staining) - 24-hour treatment
| 8-MeO-A Concentration (µM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |
| 0 (Vehicle Control) | 95 ± 2.1 | 2 ± 0.8 | 1.5 ± 0.5 | 1.5 ± 0.6 |
| 10 | 70 ± 3.5 | 15 ± 2.2 | 10 ± 1.8 | 5 ± 1.0 |
| 50 | 25 ± 4.0 | 40 ± 3.1 | 25 ± 2.9 | 10 ± 1.5 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of their viability.[4]
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound (8-MeO-A) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of 8-MeO-A in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 8-MeO-A. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of compromised membrane integrity.
Materials:
-
Cells and reagents as in the MTT assay
-
LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a "no cell" background control, a vehicle-treated "spontaneous LDH release" control, and a "maximum LDH release" control (treated with lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C, 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit instructions, correcting for background and spontaneous LDH release.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Cells and reagents as in the MTT assay
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 8-MeO-A for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Proposed Signaling Pathway for this compound Cytotoxicity
The following diagram illustrates a hypothesized signaling pathway for 8-MeO-A-induced cytotoxicity, based on the known mechanisms of similar adenosine analogs.[1][2][3]
Conclusion
The application notes and protocols provided offer a robust framework for the systematic evaluation of this compound's cytotoxic effects. By employing a combination of viability, membrane integrity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's cellular impact. The provided workflow and data presentation templates will aid in the organization and interpretation of experimental results. It is important to reiterate that the proposed mechanism of action for 8-MeO-A is based on inferences from structurally related compounds and requires experimental validation. The methodologies described here will be instrumental in elucidating the precise molecular mechanisms underlying the cytotoxicity of this compound.
References
- 1. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Induces ER Stress and Apoptotic Cell Death in Cholangiocarcinoma Cells | Anticancer Research [ar.iiarjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Incorporating 8-Methoxyadenosine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for incorporating 8-Methoxyadenosine (B15049875) (8-MeO-A) into oligonucleotides. This modification can be a valuable tool for modulating the structural and functional properties of oligonucleotides for various research, diagnostic, and therapeutic applications. The primary method for incorporation is through chemical synthesis using the phosphoramidite (B1245037) approach.
Introduction to this compound Modification
This compound is a modified purine (B94841) nucleoside where a methoxy (B1213986) group is attached to the C8 position of the adenine (B156593) base. This modification significantly influences the properties of the resulting oligonucleotide by favoring the syn glycosidic bond conformation, in contrast to the natural anti conformation of adenosine (B11128). This conformational preference can lead to altered duplex stability, changes in protein recognition, and increased nuclease resistance. The incorporation of 8-MeO-A is a strategic approach to fine-tune the characteristics of oligonucleotides for specific applications in drug development, such as antisense oligonucleotides, siRNAs, and aptamers.[1][2]
Key Properties of this compound Modified Oligonucleotides:
-
Conformational Preference: The bulky methoxy group at the C8 position sterically favors the syn conformation of the nucleobase relative to the sugar.
-
Duplex Stability: The effect on the thermal stability (Tm) of oligonucleotide duplexes is sequence-dependent.
-
Nuclease Resistance: Substitution with 8-methyladenosine (B1596262) at the 2'-terminus has been shown to increase stability against snake venom phosphodiesterase, suggesting that this compound may confer similar resistance.[3]
-
Therapeutic Potential: By altering the structure and stability, 8-MeO-A modification can enhance the therapeutic properties of oligonucleotides.[4][]
Chemical Synthesis of this compound Phosphoramidite
Protocol: Synthesis of this compound-CE-Phosphoramidite
Materials:
-
8-Bromo-2'-deoxyadenosine
-
Sodium methoxide (B1231860)
-
Methanol (B129727) (anhydrous)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (B92270) (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 8-Methoxy-2'-deoxyadenosine:
-
Dissolve 8-Bromo-2'-deoxyadenosine in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol and heat the reaction under reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction with an appropriate acid and remove the solvent under reduced pressure.
-
Purify the resulting 8-Methoxy-2'-deoxyadenosine by silica gel column chromatography.
-
-
5'-O-DMT Protection:
-
Co-evaporate the dried 8-Methoxy-2'-deoxyadenosine with anhydrous pyridine.
-
Dissolve the residue in anhydrous pyridine and cool in an ice bath.
-
Add DMT-Cl portion-wise and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol and remove the solvent.
-
Purify the 5'-O-DMT-8-Methoxy-2'-deoxyadenosine by silica gel column chromatography.
-
-
Phosphitylation:
-
Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous dichloromethane.
-
Dissolve the dried compound in anhydrous dichloromethane under an argon atmosphere.
-
Add DIPEA and cool the mixture in an ice bath.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite and stir the reaction at room temperature for a few hours.
-
Quench the reaction with an appropriate reagent and purify the crude product by precipitation or flash chromatography to obtain the final this compound-CE-Phosphoramidite.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for this compound phosphoramidite synthesis.
Incorporation into Oligonucleotides via Solid-Phase Synthesis
This compound can be incorporated into a desired oligonucleotide sequence using a standard automated DNA/RNA synthesizer. The synthesized this compound phosphoramidite is used as a building block in the same manner as the standard A, C, G, and T phosphoramidites.
Protocol: Automated Solid-Phase Oligonucleotide Synthesis
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
Procedure:
-
Instrument Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M) and place it on a designated port on the synthesizer.
-
Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of repeated cycles for each base addition.[8][9][10]
-
Deblocking: Removal of the 5'-DMT protecting group from the support-bound nucleoside.[11]
-
Coupling: The this compound phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time (e.g., 2-5 minutes) may be beneficial for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
-
Cleavage and Deprotection: After the final coupling cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the bases and phosphate backbone are removed by incubation in concentrated ammonium hydroxide.
-
Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Diagram of the Solid-Phase Synthesis Cycle:
Caption: The four main steps of the phosphoramidite synthesis cycle.
Quantitative Data:
The coupling efficiency of modified phosphoramidites is crucial for the yield and purity of the final oligonucleotide.[12][13][14] While specific data for this compound is not extensively published, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies than standard amidites.[13][14] It is recommended to monitor the coupling efficiency via trityl cation assay during the synthesis.
| Parameter | Typical Value for Standard Phosphoramidites | Expected Range for 8-MeO-A Phosphoramidite |
| Coupling Efficiency | >99% | 97-99% |
| Overall Yield (for a 20-mer) | ~82% (at 99% efficiency) | 54-82% (at 97-99% efficiency) |
Characterization and Quality Control
After synthesis and purification, the identity and purity of the this compound-containing oligonucleotide should be confirmed.
Recommended Techniques:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the correct molecular weight of the synthesized oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
UV-Vis Spectroscopy: To determine the concentration of the oligonucleotide.
Applications and Experimental Protocols
Oligonucleotides incorporating this compound can be utilized in various applications where modulation of nucleic acid structure and function is desired.
Thermal Denaturation Studies
Application: To determine the effect of this compound incorporation on the thermal stability of a DNA or RNA duplex.
Protocol: UV Thermal Denaturation (Tm) Analysis
Materials:
-
Purified 8-MeO-A modified oligonucleotide
-
Purified complementary DNA or RNA strand
-
Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation: Mix the 8-MeO-A modified oligonucleotide and its complementary strand in equimolar amounts in the annealing buffer to a final concentration of 2-5 µM.
-
Denaturation and Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to allow for duplex formation.
-
Data Acquisition:
-
Place the sample in the spectrophotometer and equilibrate at a low starting temperature (e.g., 20°C).
-
Increase the temperature at a controlled rate (e.g., 0.5°C/minute) up to 95°C.
-
Monitor the absorbance at 260 nm as a function of temperature.
-
-
Data Analysis: Plot the absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex is denatured, determined from the first derivative of the melting curve.[15]
Nuclease Resistance Assay
Application: To evaluate the stability of this compound modified oligonucleotides against exonuclease degradation.
Protocol: 3'-Exonuclease Resistance Assay
Materials:
-
Purified 8-MeO-A modified oligonucleotide (e.g., with the modification at or near the 3'-end)
-
Unmodified control oligonucleotide of the same sequence
-
Snake Venom Phosphodiesterase (SVPD) or other 3'-exonucleases
-
Reaction buffer appropriate for the chosen nuclease
-
Quenching solution (e.g., EDTA or formamide (B127407) loading dye)
-
Polyacrylamide gel electrophoresis (PAGE) system
Procedure:
-
Reaction Setup:
-
In separate tubes, incubate the modified and unmodified oligonucleotides with the 3'-exonuclease in the reaction buffer at the optimal temperature for the enzyme (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Quenching: Stop the reaction at each time point by adding the quenching solution and immediately placing the sample on ice or heating to denature the enzyme.
-
Analysis:
-
Run the samples on a denaturing polyacrylamide gel.
-
Visualize the oligonucleotide bands by staining (e.g., with SYBR Gold) or by autoradiography if the oligonucleotides are radiolabeled.
-
-
Data Interpretation: Compare the degradation pattern of the 8-MeO-A modified oligonucleotide to the unmodified control. Increased resistance will be indicated by a higher proportion of full-length oligonucleotide remaining at later time points.[16][17]
Diagram of Nuclease Resistance Assay Workflow:
Caption: Workflow for assessing nuclease resistance of modified oligonucleotides.
Other Potential Applications
-
Probing DNA/RNA-Protein Interactions: The altered conformation of 8-MeO-A can be used to investigate the structural requirements for protein binding.
-
Modulation of Aptamer Structure and Function: Incorporation of 8-MeO-A can be used to stabilize specific three-dimensional structures in aptamers, potentially improving their binding affinity and specificity.
-
Development of Therapeutic Oligonucleotides: The enhanced nuclease resistance and unique structural properties may be beneficial for the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.[1][2]
Conclusion
The incorporation of this compound into oligonucleotides offers a powerful strategy for manipulating their structural and functional properties. The chemical synthesis via the phosphoramidite method is a robust and accessible approach for researchers. The provided protocols offer a foundation for the synthesis, characterization, and application of these modified oligonucleotides in various fields of research and drug development.
References
- 1. Modified Oligonucleotides: New Structures, New Properties, and New Spheres of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nuclease Resistance Design and Protocols [genelink.com]
- 17. synoligo.com [synoligo.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 8-Methoxyadenosine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of 8-Methoxyadenosine.
Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges and improve your product yield.
Issue 1: Low Yield During the Conversion of 8-Bromoadenosine (B559644) to this compound
Question: My reaction of 2',3',5'-tri-O-acetyl-8-bromoadenosine with sodium methoxide (B1231860) is resulting in a low yield of the desired 8-methoxy product. What are the likely causes and how can I resolve this?
Answer:
Low yields at this stage are a frequent hurdle. The issue can often be traced back to incomplete reactions, competing side reactions, or losses during the workup and purification phases. Below is a systematic approach to diagnosing and solving this problem.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
Suboptimal Reaction Time or Temperature: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If a significant amount of the starting material remains after the expected reaction time, consider extending the duration or cautiously increasing the reaction temperature.
-
Reagent Quality and Stoichiometry: The purity and quantity of your reagents are critical. Ensure that the sodium methoxide is anhydrous and used in sufficient excess to drive the reaction forward. Moisture can significantly impede the reaction.
-
-
Side Reactions:
-
Degradation of the Purine (B94841) Ring: The purine ring system can be susceptible to degradation under strongly basic conditions, especially with prolonged exposure or high temperatures. Aim for the mildest conditions that allow the reaction to proceed to completion in a reasonable timeframe.
-
Byproduct Formation: If you are using a commercial solution of sodium methoxide in methanol (B129727), ensure the solvent is anhydrous to prevent unwanted side reactions.
-
-
Workup and Purification Losses:
-
Product Loss During Extraction: Your 8-methoxy product might have some solubility in the aqueous phase. To minimize losses, perform thorough and repeated extractions with a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Inefficient Purification: Achieving good separation of the 8-methoxy product from unreacted starting material and byproducts during column chromatography can be challenging. Experiment with different solvent systems to optimize the separation on your silica (B1680970) gel column.
-
Logical Troubleshooting Workflow:
Caption: A workflow for troubleshooting low yields in the methoxylation step.
Issue 2: Inefficient Deprotection of 2',3',5'-tri-O-acetyl-8-methoxyadenosine
Question: I am experiencing a low yield of my final this compound product following the deacetylation step. What could be going wrong?
Answer:
An incomplete deprotection reaction or degradation of the final product can significantly impact your overall yield. Here are some troubleshooting strategies:
Potential Causes and Solutions:
-
Incomplete Deprotection:
-
Insufficient Reagent or Reaction Time: Ensure that you are using a sufficiently concentrated solution of methanolic ammonia (B1221849) and allow the reaction to proceed until all acetylated intermediates are consumed, as monitored by TLC.
-
Reagent Quality: It is best to use a freshly prepared solution of ammonia in methanol for optimal reactivity.
-
-
Product Degradation:
-
Harsh Reaction Conditions: Although deacetylation with methanolic ammonia is generally a mild procedure, extended reaction times at room temperature may lead to some product degradation. If you suspect this is an issue, consider performing the reaction at a lower temperature (e.g., 0-4 °C) for a longer duration.
-
-
Purification Difficulties:
-
Changes in Product Polarity: this compound is significantly more polar than its acetylated precursor. This change in polarity may require a different purification strategy. Consider using reverse-phase chromatography or crystallization to purify the final product, as these methods may be more effective than traditional normal-phase silica gel chromatography.
-
Logical Troubleshooting Workflow:
Caption: A workflow for troubleshooting the deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is a reasonable overall yield to expect for the synthesis of this compound?
A1: While specific yields can vary, a respectable overall yield for a multi-step synthesis of this nature would be in the 30-50% range. Optimizing each individual step is key to maximizing the final yield.
Q2: Are there alternative bases I can use for the methoxylation step?
A2: Sodium methoxide is the most commonly used and generally most effective base for this transformation. While other strong, non-nucleophilic bases might be considered, they could increase the likelihood of side reactions. It is advisable to first optimize the reaction using sodium methoxide.
Q3: How should I confirm the identity and purity of my final this compound product?
A3: A combination of analytical techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful installation of the methoxy (B1213986) group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To accurately assess the purity of the final compound.
Q4: What are the most common side products I should be aware of?
A4: Be on the lookout for the following potential side products:
-
Unreacted 8-bromoadenosine or its acetylated precursor.
-
Degradation products resulting from the opening of the purine ring if the reaction conditions are too harsh.
-
Partially deacetylated intermediates if the final deprotection step does not go to completion.
Data Presentation
Table 1: Comparison of Common Deprotection Methods for Acetylated Nucleosides
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Zemplén Deacetylation | Catalytic Sodium Methoxide in Methanol | 0 °C to room temperature, 1-4 hours | Fast and highly efficient for standard deacetylation. | May be too harsh for particularly sensitive substrates. |
| Methanolic Ammonia | Saturated Ammonia in Methanol | Room temperature, 12-24 hours | Milder conditions, making it suitable for more delicate compounds. | Significantly slower reaction time. |
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-tri-O-acetyl-8-methoxyadenosine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 2',3',5'-tri-O-acetyl-8-bromoadenosine (1 equivalent) in anhydrous methanol.
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add a freshly prepared solution of sodium methoxide in methanol (3-5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-12 hours. Monitor the progress of the reaction by TLC (a typical eluent is 5-10% methanol in dichloromethane).
-
Quenching: Once the starting material has been consumed, carefully neutralize the reaction by adding a weak acid such as acetic acid, or by adding an acidic ion-exchange resin until the pH is neutral.
-
Workup: If using a resin, filter it off and concentrate the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. Purify the crude product by silica gel column chromatography to yield 2',3',5'-tri-O-acetyl-8-methoxyadenosine.
Protocol 2: Synthesis of this compound (Deprotection)
-
Preparation: Dissolve the purified 2',3',5'-tri-O-acetyl-8-methoxyadenosine from the previous step in methanol.
-
Addition of Ammonia: Add a saturated solution of ammonia in methanol to the dissolved compound.
-
Reaction: Stir the resulting solution at room temperature for 12-24 hours. Monitor the reaction by TLC until all the starting material has been consumed.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound using a suitable technique such as silica gel chromatography, reverse-phase HPLC, or crystallization from an appropriate solvent system (e.g., methanol/ether).
Experimental Workflow Visualization
Caption: A summary of the synthetic workflow for this compound.
Improving the solubility of 8-Methoxyadenosine for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 8-Methoxyadenosine in in vitro assays. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For initial stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for poorly water-soluble compounds like this compound. Ethanol can also be an option. For working solutions, the stock is typically diluted into aqueous buffers or cell culture media. It is crucial to ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cellular toxicity[1][2][3].
Q2: What is the maximum recommended concentration of DMSO in my in vitro assay?
A2: The final concentration of DMSO in your cell-based assays should ideally be kept at or below 0.5% (v/v) to minimize off-target effects and cytotoxicity[1][2][3]. However, the tolerance to DMSO can be cell-line dependent. It is best practice to run a vehicle control (media with the same final concentration of DMSO) to assess its impact on your specific experimental system.
Q3: My this compound is not dissolving, even in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound, you can try gentle warming of the solution (e.g., in a 37°C water bath) and vortexing. Sonication for short periods can also aid in dissolution. Ensure that your DMSO is of high purity and anhydrous, as absorbed water can affect its solvating power.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Directly dissolving this compound in aqueous buffers is often challenging due to its poor water solubility. While some related nucleoside analogs have limited aqueous solubility (e.g., 2'-O-methyladenosine in PBS at ~10 mg/mL and N6-Methyladenosine in water up to 25 mM)[4][5], it is recommended to first prepare a concentrated stock in an organic solvent like DMSO.
Q5: How should I store my this compound stock solution?
A5: Store the DMSO stock solution of this compound at -20°C or -80°C for long-term stability. For aqueous working solutions, it is recommended to prepare them fresh for each experiment and not to store them for more than a day[4].
Troubleshooting Guide: Improving this compound Solubility
This guide provides a step-by-step approach to address solubility issues with this compound for your in vitro experiments.
Problem: Precipitate forms when diluting DMSO stock into aqueous media.
This is a common issue when a compound is significantly less soluble in the aqueous working solution than in the concentrated organic stock.
Solution Workflow:
Caption: Workflow for troubleshooting precipitation upon dilution.
Detailed Steps:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your assay.
-
Adjust Solvent Concentration: If a higher concentration is necessary, you may slightly increase the final DMSO concentration, but be sure to stay within the non-toxic range for your cells (generally ≤0.5%) and include a corresponding vehicle control[1][2][3].
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This can sometimes prevent the compound from crashing out of solution.
-
Alternative Solubilization: For challenging cases, consider advanced techniques such as the use of solubilizing agents like cyclodextrins, which can form inclusion complexes and enhance aqueous solubility[2][6].
Quantitative Data Summary
| Compound | Solvent | Solubility |
| 2'-O-methyladenosine | DMSO | ~20 mg/mL |
| Dimethyl formamide | ~5 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL | |
| N6-Methyladenosine | DMSO | up to 100 mM |
| Water | up to 25 mM | |
| Ethanol | up to 5 mM |
Data sourced from publicly available product information sheets.[4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound: 297.27 g/mol )
-
Weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the tube for short bursts.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile conical tubes
Procedure:
-
Calculate the volume of the 10 mM stock solution needed to achieve a final concentration of 100 µM in the desired volume of cell culture medium.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the 10 mM this compound stock solution dropwise. This gradual addition helps to prevent precipitation.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., for a 1:100 dilution, the final DMSO concentration will be 1%). If this is too high, a two-step dilution may be necessary.
-
Use the working solution immediately.
Potential Signaling Pathway Involvement
This compound, as a modified nucleoside, may influence cellular processes through various pathways. One potential area of impact is RNA modification, a critical layer of gene expression regulation.
Caption: Potential mechanism of this compound via RNA modification.
This diagram illustrates a hypothetical pathway where this compound could be incorporated into RNA, leading to changes in RNA structure and function, ultimately affecting gene expression and downstream cellular responses. The enzymes that regulate RNA modifications are known as "writers," "erasers," and "readers," and these could be potential interaction points for this compound[7].
References
- 1. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. N6-Methyladenosine (m6A), Modified adenosine analog (CAS 1867-73-8) | Abcam [abcam.com]
- 6. Solubility enhancement of nucleosides and structurally related compounds by complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting Unexpected Results in 8-Methoxyadenosine Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyadenosine and related adenosine (B11128) analogs. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What are the possible reasons?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following:
-
Cell Line Specificity: The cytotoxic effects of adenosine analogs can be highly cell-line dependent. The expression levels of adenosine kinases and metabolic enzymes can vary significantly between different cell types, affecting the conversion of the prodrug to its active form.
-
Drug Concentration and Treatment Duration: The concentration of this compound may be too low, or the treatment duration may be too short to induce a significant effect. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Drug Stability: Ensure that the this compound solution is properly prepared and stored. Degradation of the compound can lead to a loss of activity.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to treatment. Maintain consistent cell culture practices to ensure reproducibility.
Q2: My Annexin V/PI apoptosis assay is showing a high percentage of necrotic cells (Annexin V positive, PI positive) even at early time points. What could be the cause?
A2: A high necrotic population in an apoptosis assay can be indicative of several issues:
-
High Drug Concentration: The concentration of this compound used might be too high, leading to rapid cell death through necrosis rather than apoptosis. Consider using a lower concentration range.
-
Harsh Cell Handling: Excessive centrifugation speeds, vigorous pipetting, or prolonged exposure to trypsin can damage cell membranes, leading to false-positive PI staining. Handle cells gently throughout the staining procedure.[1]
-
EDTA in Dissociation Reagent: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. If your cell dissociation reagent contains EDTA, it can chelate the calcium ions required for the binding, leading to inaccurate results. Use an EDTA-free dissociation solution.[1]
-
Delayed Analysis: Analyzing the cells long after staining can lead to secondary necrosis. It is best to analyze the samples on a flow cytometer as soon as possible after the staining is complete.[1]
Q3: I am trying to assess the effect of this compound on a specific signaling pathway, but my Western blot results are inconsistent. How can I improve my results?
A3: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the target protein and contains adequate protease and phosphatase inhibitors to prevent protein degradation.
-
Consistent Protein Loading: Accurately quantify your protein samples and ensure equal loading across all lanes. Use a reliable housekeeping protein as a loading control.
-
Antibody Validation: Use an antibody that has been validated for the specific application and species you are working with. Titrate the antibody to determine the optimal concentration.
-
Time-Course Experiment: The effect of this compound on signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing changes in your target protein's expression or phosphorylation status.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Assay Results
This guide addresses common issues when using colorimetric or fluorometric assays (e.g., MTT, XTT, PrestoBlue) to assess cell viability after this compound treatment.
| Observed Problem | Potential Cause | Suggested Solution |
| High background signal in no-cell control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. |
| Low signal in untreated control wells | Low cell seeding density or poor cell health. | Ensure optimal cell seeding density and use healthy, log-phase cells. |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure proper mixing of cell suspension before seeding and use calibrated pipettes. |
| Drug interference with the assay chemistry | The chemical properties of this compound may interfere with the assay reagent. | Run a control with the drug in cell-free media to check for direct interaction with the assay reagent. |
Guide 2: Apoptosis Assay Troubleshooting (Annexin V/PI Staining)
This guide provides solutions to common problems encountered during flow cytometry-based apoptosis assays.[1]
| Observed Problem | Potential Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the negative control | Cells are overgrown or unhealthy. | Use cells from a healthy, sub-confluent culture. |
| No significant increase in apoptotic cells after treatment | Drug concentration is too low or treatment time is too short. | Perform a dose-response and time-course experiment. |
| Fluorescence spillover between channels (e.g., FITC and PI) | Improper compensation settings on the flow cytometer. | Use single-stained controls to set up proper compensation.[1] |
| Weak or no Annexin V staining | Insufficient calcium in the binding buffer or presence of EDTA. | Use the provided binding buffer and avoid EDTA.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Visualizations
Caption: General workflow for in vitro experiments with this compound.
Caption: Potential signaling pathways affected by this compound.
Caption: A logical guide for troubleshooting apoptosis assay results.
References
Optimizing the concentration of 8-Methoxyadenosine for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of 8-Methoxyadenosine for cell-based assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a new cell line?
For a novel cell line, it is advisable to perform a broad dose-response experiment to ascertain the optimal concentration range. A common starting point involves testing a wide array of concentrations, for instance, from 10 nM to 100 µM, often utilizing 3- to 10-fold serial dilutions. This preliminary screening will aid in identifying a more precise and effective range for subsequent, more detailed investigations.
2. What is the appropriate incubation time for cells with this compound?
The ideal incubation period is contingent on the specific cell line's doubling time and the biological question under investigation. For initial dose-response assays, a 48 to 72-hour incubation is a conventional starting point to allow sufficient time to observe effects on cell viability or proliferation. However, for rapidly dividing cells, a shorter incubation of 24 hours might be adequate, whereas slower-growing cells may necessitate longer incubation times.
3. How should I prepare a stock solution of this compound?
Based on the solubility of similar adenosine (B11128) analogs, this compound is likely soluble in organic solvents such as DMSO.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solution Preparation: For cell-based assays, dilute the stock solution in your complete cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is not toxic to the cells, typically below 0.5%, and to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
4. What is the suspected mechanism of action for this compound?
While the precise mechanism for this compound is still under investigation, based on its structural similarity to other adenosine analogs, it is hypothesized to interact with adenosine receptors (A1, A2A, A2B, A3). Activation of these G protein-coupled receptors can modulate downstream signaling pathways, such as the NF-κB and JAK-STAT pathways, which are known to be involved in inflammation and immune responses. It may also influence intracellular cyclic AMP (cAMP) levels.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound has low aqueous solubility. The final concentration of the compound is too high. | Prepare a higher concentration stock solution in DMSO to minimize the volume added to the aqueous medium. Perform a stepwise dilution of the DMSO stock into pre-warmed cell culture medium while vortexing. Ensure the final DMSO concentration remains non-toxic to the cells (typically <0.5%). |
| High variability between replicate wells. | Uneven cell seeding. "Edge effect" in multi-well plates. Inaccurate pipetting of this compound. | Ensure a homogeneous single-cell suspension before plating. To mitigate edge effects, avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS or media to maintain humidity. Regularly calibrate pipettes and use proper pipetting techniques. |
| No observable effect of this compound at tested concentrations. | The concentration range is too low. The incubation time is too short. The compound is inactive. The cell line is not sensitive to the compound. | Test a broader and higher range of concentrations. Increase the incubation time, particularly for slower-growing cell lines. Verify the storage conditions and expiration date of the compound. Test the compound on a different, potentially more sensitive, cell line. |
| High levels of cell death, even at low concentrations. | The compound is highly cytotoxic to the specific cell line. The solvent (e.g., DMSO) concentration is too high. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range more accurately. Ensure the final solvent concentration is non-toxic. Include a solvent-only control to assess its effect on cell viability. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Optimizing cell seeding density is crucial for ensuring logarithmic growth throughout the experiment.
-
Cell Seeding: Plate cells in a 96-well plate at various densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement: At different time points (e.g., 24, 48, 72, and 96 hours), measure cell viability using an appropriate method (e.g., MTT or CellTiter-Glo® assay).
-
Data Analysis: Plot cell viability against time for each seeding density to determine the optimal density that allows for logarithmic growth during the intended experimental duration.
Protocol 2: Dose-Response Experiment using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
References
Technical Support Center: Addressing Off-Target Effects of 8-Methoxyadenosine (8-MeO-A) in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of 8-Methoxyadenosine (8-MeO-A), a hypothetical adenosine (B11128) analog. The information provided here is intended to serve as a comprehensive resource for designing, troubleshooting, and interpreting experiments involving 8-MeO-A and similar small molecules.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 8-MeO-A are inconsistent with published data for my target of interest. What could be the cause?
A1: Discrepancies between expected and observed results can stem from several factors. Off-target effects are a primary consideration. 8-MeO-A, while designed to inhibit a specific kinase, may interact with other proteins, leading to unexpected phenotypic outcomes. Other potential causes include issues with compound stability, solubility, or experimental conditions. We recommend performing control experiments to rule out these possibilities.[1][2]
Q2: I suspect 8-MeO-A is causing off-target effects in my cellular model. How can I confirm this?
A2: Confirming off-target effects requires a multi-pronged approach. A key strategy is to use a structurally unrelated inhibitor of the same target. If this second inhibitor reproduces the observed phenotype, it strengthens the evidence for an on-target effect. Conversely, if the phenotype is unique to 8-MeO-A, off-target interactions are likely. Additionally, rescue experiments, where a resistant mutant of the intended target is overexpressed, can help differentiate between on- and off-target effects.[1]
Q3: What are the known off-targets of 8-MeO-A?
A3: As an adenosine analog, 8-MeO-A has the potential to interact with adenosine receptors (e.g., A1, A2A, A2B, A3) and other nucleotide-binding proteins.[3][4][5] Comprehensive profiling is necessary to identify the specific off-target interaction profile.
Q4: How can I minimize the impact of off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for data integrity. Using the lowest effective concentration of 8-MeO-A is a primary strategy.[6] Additionally, employing orthogonal approaches to validate findings, such as using RNAi to knockdown the intended target, can help confirm that the observed phenotype is not due to off-target interactions.[7]
Q5: My 8-MeO-A solution appears cloudy or precipitates upon dilution in aqueous buffer. What should I do?
A5: Poor aqueous solubility is a common issue with small molecules.[8] Ensure the final concentration of any solvent (like DMSO) is kept to a minimum (typically <0.5%) to avoid artifacts.[1] If solubility issues persist, consider using a different formulation, such as with cyclodextrins, or adjusting the pH of the buffer, if the compound is ionizable.[1]
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype
Possible Cause:
-
Off-Target Effects: 8-MeO-A may be modulating signaling pathways independent of its intended target.
-
Compound Instability: The compound may be degrading in the experimental medium, leading to inactive or cytotoxic byproducts.[2]
-
Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high, causing cellular stress.[8]
Troubleshooting Steps:
-
Validate with a Structurally Unrelated Inhibitor: Use an inhibitor with a different chemical scaffold that targets the same protein to see if the phenotype is reproducible.[1]
-
Perform a Dose-Response Analysis: Determine the minimal concentration of 8-MeO-A required to achieve the desired on-target effect. Higher concentrations are more likely to induce off-target responses.
-
Conduct a Rescue Experiment: Overexpress a version of the target protein that is resistant to 8-MeO-A. If the phenotype is reversed, it is likely an on-target effect.
-
Check Compound Stability: Assess the stability of 8-MeO-A under your experimental conditions using techniques like HPLC.[2]
-
Run Vehicle Controls: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the experimental group.
Issue: Inconsistent IC50 Values Between Assays
Possible Cause:
-
Different Assay Formats: Biochemical assays measure direct target engagement, while cell-based assays are influenced by factors like cell permeability, efflux pumps, and intracellular ATP concentrations.[8]
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[8]
Troubleshooting Steps:
-
Evaluate Cell Permeability: Assess the ability of 8-MeO-A to cross the cell membrane.
-
Consider ATP Competition: For kinase inhibitors, the high intracellular concentration of ATP can lead to a rightward shift in the IC50 value compared to biochemical assays.
-
Test for Aggregation: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates. A steep dose-response curve can also be indicative of aggregation.[8]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for 8-MeO-A to illustrate its on-target and off-target profile.
Table 1: Kinase Inhibitory Profile of 8-MeO-A
| Kinase Target | IC50 (nM) | Assay Type |
| Target Kinase A (On-Target) | 15 | Biochemical |
| Kinase B | 250 | Biochemical |
| Kinase C | > 10,000 | Biochemical |
| Kinase D | 800 | Biochemical |
Table 2: Adenosine Receptor Binding Affinity of 8-MeO-A
| Receptor Subtype | Ki (nM) | Assay Type |
| Adenosine A1 Receptor | 150 | Radioligand Binding |
| Adenosine A2A Receptor | 800 | Radioligand Binding |
| Adenosine A2B Receptor | > 10,000 | Radioligand Binding |
| Adenosine A3 Receptor | 450 | Radioligand Binding |
Table 3: Cellular Activity of 8-MeO-A
| Assay | EC50 (nM) | Cell Line |
| Target Kinase A Phosphorylation | 75 | HEK293 |
| cAMP Accumulation (A1 Receptor) | 300 | CHO-A1 |
| Cell Proliferation | 500 | HeLa |
Experimental Protocols
Protocol 1: Kinase Profiling using a Luminescence-Based Assay
Objective: To determine the inhibitory activity of 8-MeO-A against a panel of kinases.
Methodology:
-
Prepare a kinase reaction buffer containing the kinase, substrate, and ATP.
-
Add serial dilutions of 8-MeO-A or vehicle control to the reaction buffer in a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Add a luminescence-based detection reagent that measures the amount of ATP remaining in the well.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of 8-MeO-A and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of 8-MeO-A with its intended target in a cellular context.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with 8-MeO-A or vehicle control for 1 hour.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein remaining in the supernatant by Western blotting or other protein detection methods.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of 8-MeO-A indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target and off-target signaling pathways of 8-MeO-A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.biomol.com [resources.biomol.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
Stability issues of 8-Methoxyadenosine in different buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 8-Methoxyadenosine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
For initial stock solutions, it is recommended to use a high-purity organic solvent such as DMSO. For subsequent dilutions into aqueous buffers for experiments, it is crucial to consider the final DMSO concentration to avoid any potential effects on the experimental system.
Q2: What are the optimal storage conditions for this compound solutions?
For long-term stability, this compound powder should be stored at -20°C.[1] Stock solutions in anhydrous solvents like DMSO can also be stored at -20°C for several months. For aqueous buffer solutions, it is recommended to prepare them fresh for each experiment or store them at -80°C for short periods.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors, including the stability of this compound in your experimental buffer. The stability of nucleoside analogs can be influenced by the pH and temperature of the buffer.[2] It is advisable to verify the integrity of your compound under your specific experimental conditions. Other potential sources of variability include freeze-thaw cycles of stock solutions and interactions with other components in your assay medium.
Q4: How can I assess the stability of this compound in my specific buffer?
The stability of this compound can be monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] By incubating the compound in your buffer at the experimental temperature and analyzing samples at different time points, you can determine its degradation rate. A detailed protocol for a stability study is provided below.
Q5: What are the expected degradation products of this compound?
The primary degradation pathway for many adenosine (B11128) nucleosides in aqueous solutions is the hydrolysis of the N-glycosidic bond.[2][3] This would result in the formation of 8-methoxyadenine and ribose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity | Degradation of this compound in the experimental buffer. | Assess the stability of this compound in your buffer using the provided HPLC protocol. Consider using a more stable buffer system or preparing fresh solutions for each experiment. |
| Unexpected peaks in analytical chromatography | Presence of degradation products or impurities. | Identify the unexpected peaks using LC-MS by comparing their mass-to-charge ratio with potential degradation products like 8-methoxyadenine. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the experiment. Sonication may also help to dissolve the compound. |
Stability of this compound in Different Buffers (Hypothetical Data)
| Buffer System | pH | Temperature (°C) | Hypothetical Half-life (t½) in hours |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 48 |
| Tris-HCl | 7.4 | 37 | 72 |
| Citrate Buffer | 5.0 | 37 | 24 |
| Carbonate-Bicarbonate Buffer | 9.0 | 37 | 60 |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method to determine the stability of this compound in a specific buffer.
-
Preparation of Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Prepare the desired experimental buffer (e.g., PBS, Tris-HCl) at the correct pH and ionic strength.
-
-
Incubation:
-
Dilute the this compound stock solution into the experimental buffer to a final concentration of 100 µM.
-
Incubate the solution at the desired experimental temperature (e.g., 37°C).
-
-
Sample Collection:
-
Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Immediately stop any further degradation by freezing the samples at -80°C or by adding a quenching solution if necessary.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector is suitable.[4]
-
Column: A C18 reversed-phase column is commonly used for nucleoside analysis.[4][5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.[4]
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound (typically around 260 nm for adenosine analogs).[4]
-
Quantification: Create a standard curve with known concentrations of this compound to quantify the amount remaining at each time point. The concentration can be determined by the peak area.
-
-
Data Analysis:
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: Troubleshooting workflow for stability issues.
General Adenosine Receptor Signaling Pathwaydot
References
- 1. 3'-O-Methyladenosine, 10300-22-8 | BroadPharm [broadpharm.com]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of adenosine by RP-HPLC method and its application to the study of adenosine kinase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Technical Support Center: Purification of 8-Substituted Adenosine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 8-substituted adenosine (B11128) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying 8-substituted adenosine analogs?
A1: The primary challenges stem from the inherent polarity of the adenosine scaffold, leading to issues with solubility and chromatographic separation. Common problems include:
-
Low product concentration: Synthetic reactions often result in complex mixtures with the desired product at a low concentration.
-
Presence of complex matrices and by-products: Starting materials, reagents, and closely related side-products can co-elute with the target analog, making separation difficult.
-
High polarity: The polar nature of the ribose sugar and the purine (B94841) core can lead to poor retention on reverse-phase chromatography columns and streaking on normal-phase silica (B1680970) gel.
-
Structural similarity of impurities: Impurities can be structurally very similar to the desired product (e.g., starting material, isomers, or degradation products), posing a significant separation challenge.
Q2: What are the initial steps to consider before starting the purification process?
A2: Before beginning purification, it is crucial to:
-
Characterize the crude mixture: Use analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) to identify the components of your crude product mixture. This will help in selecting the most appropriate purification strategy.
-
Assess the stability of your compound: Determine if your 8-substituted adenosine analog is sensitive to acid, base, or prolonged exposure to silica gel. This can be checked by spotting the crude mixture on a TLC plate, letting it sit for a while, and then developing it to see if any degradation has occurred.
-
Solubility testing: Determine the solubility of your crude product in various solvents to select an appropriate solvent system for chromatography or crystallization.
Q3: Which chromatographic techniques are most effective for purifying 8-substituted adenosine analogs?
A3: A multi-step approach is often necessary. The most common techniques include:
-
Column Chromatography: Often the first step for purifying gram-scale quantities. Both normal-phase (silica gel) and reverse-phase (C18) chromatography are used.
-
High-Performance Liquid Chromatography (HPLC): Indispensable for achieving high purity, especially for final purification steps. Reverse-phase HPLC is the most common modality.
-
Affinity Chromatography: Can be highly effective if the 8-substituent is designed as a ligand for a specific protein or enzyme.[1][2]
Troubleshooting Guides
HPLC Purification
Issue: Poor peak shape (tailing or fronting)
-
Possible Cause 1: Secondary interactions with silica. The free silanol (B1196071) groups on the silica backbone of C18 columns can interact with the basic amine groups of adenosine, causing peak tailing.
-
Solution: Add a small amount of a competing base, such as 0.1% triethylamine (B128534) (TEA) or formic acid, to the mobile phase to mask the silanol groups and improve peak shape.
-
-
Possible Cause 2: Inappropriate mobile phase pH. The ionization state of the adenosine analog can affect its retention and peak shape.
-
Solution: Adjust the mobile phase pH. For basic compounds, a mobile phase pH 2-3 units below the pKa will result in a single protonated species, often leading to sharper peaks.
-
-
Possible Cause 3: Column overload. Injecting too much sample can lead to broad and asymmetric peaks.
-
Solution: Reduce the sample concentration and/or injection volume.
-
Issue: Analogs are not retained on a C18 column.
-
Possible Cause: High polarity of the analog. Some 8-substituted adenosine analogs are too polar to be sufficiently retained on a standard C18 column with highly aqueous mobile phases.
-
Solution 1: Use a more retentive stationary phase. Consider a column with a different stationary phase, such as a C30 column, which is more hydrophobic.
-
Solution 2: Employ ion-pair chromatography. Add an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulphate) to the mobile phase. This reagent pairs with the charged analyte, increasing its hydrophobicity and retention on the reverse-phase column.
-
Solution 3: Use Hydrophilic Interaction Chromatography (HILIC). HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
-
TLC Analysis and Column Chromatography
Issue: Compound streaks or remains at the baseline on the TLC plate.
-
Possible Cause 1: The compound is too polar for the solvent system.
-
Solution: Increase the polarity of the mobile phase. For normal-phase silica TLC, this typically involves increasing the percentage of a polar solvent like methanol (B129727) in a less polar solvent like dichloromethane (B109758) (DCM). A common solvent system for nucleosides is DCM:MeOH (e.g., 9:1 v/v).
-
-
Possible Cause 2: Strong interaction with the acidic silica gel. The basic nature of the adenine (B156593) ring can lead to strong adsorption to the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a base to the mobile phase, such as 0.5-2% triethylamine or a few drops of ammonium (B1175870) hydroxide, to neutralize the acidic sites on the silica.
-
-
Possible Cause 3: The sample is overloaded.
-
Solution: Spot a more dilute solution of your sample on the TLC plate.
-
Issue: Poor separation between the product and impurities.
-
Possible Cause: The solvent system is not optimal.
-
Solution: Systematically screen different solvent systems with varying polarities and compositions. For example, try combinations of ethyl acetate/hexanes, DCM/methanol, or chloroform/acetone. Adding a small amount of a third solvent can sometimes improve separation.
-
Data Presentation
Table 1: Representative Purification Yields and Purity of 8-Substituted Adenosine Analogs
| 8-Substituent | Purification Method | Purity | Overall Yield | Reference |
| 8-Bromo-cAMP | HPLC | ≥99% | Not Reported | [3] |
| 8-Chloro-adenosine | Not Specified | ≥98% | Not Reported | [4] |
| 8-Amino-adenosine | Not Specified | ≥98% | Not Reported | [5] |
| 8-Methyladenosine (B1596262) | HPLC | High | Not Reported | [6] |
| 5'-(Alkylthio)-N6-cyclopentyladenosine | Not Specified | High | 30-50% | [7][8] |
| 8-azido-N6-biotinyl-adenosine analog | Column Chromatography | Not Specified | 11.2-13.1% | [9] |
Experimental Protocols
General Protocol for Reverse-Phase Flash Column Chromatography
This protocol is a starting point and should be optimized for each specific 8-substituted adenosine analog.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or DMF. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel or C18 packing material.
-
Column Equilibration: Equilibrate the reverse-phase (C18) column with the initial mobile phase conditions (e.g., 95% water, 5% acetonitrile (B52724), with 0.1% formic acid or TFA).
-
Loading: Load the dissolved sample or the adsorbed sample onto the column.
-
Elution: Begin elution with the initial mobile phase conditions. Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) to elute the compounds. A typical gradient might be from 5% to 100% organic solvent over 20-30 column volumes.
-
Fraction Collection: Collect fractions and analyze them by TLC or analytical HPLC to identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Crystallization
-
Solvent Selection: Choose a solvent or solvent system in which the analog has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for adenosine analogs include water, ethanol, and isopropanol-water mixtures.
-
Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: A typical experimental workflow for the purification and characterization of 8-substituted adenosine analogs.
Caption: A logical flowchart for troubleshooting common purification problems encountered with 8-substituted adenosine analogs.
References
- 1. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 2. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 8-Aminoadenosine ≥98% (HPLC) | 3868-33-5 [sigmaaldrich.com]
- 6. Identification of 8-methyladenosine as the modification catalyzed by the radical SAM methyltransferase Cfr that confers antibiotic resistance in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5'-substituted adenosine analogs as new high-affinity partial agonists for the adenosine A1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 8-Methoxyadenosine Applications in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Methoxyadenosine (8-MeO-A) in primary cell cultures. The information provided is designed to help minimize cytotoxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-MeO-A) is a nucleoside analog, similar in structure to adenosine (B11128). While specific research on 8-MeO-A is limited, based on its structure and the activities of similar adenosine analogs, it is predicted to function as a ligand for adenosine receptors and potentially as an agonist for Toll-like receptors 7 and 8 (TLR7/8). Its biological effects are likely mediated through the activation of these receptor signaling pathways.
Q2: I am observing high levels of cytotoxicity in my primary cell cultures after treatment with 8-MeO-A. What are the potential causes?
High cytotoxicity in primary cell cultures when using 8-MeO-A can stem from several factors:
-
Concentration-Dependent Toxicity: Like many bioactive molecules, 8-MeO-A can induce cell death at high concentrations. It is crucial to determine the optimal concentration range for your specific primary cell type through dose-response experiments.
-
Activation of Cell Death Pathways: As a potential TLR7/8 agonist, 8-MeO-A may trigger inflammatory signaling cascades that can lead to programmed cell death (apoptosis) or necrosis, especially with prolonged exposure.[1][2] Activation of certain adenosine receptors, such as the A1 receptor, can also modulate apoptosis.[3][4][5]
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Their metabolic state and lower proliferation rate can make them more susceptible to cytotoxic effects.
-
Contamination: Microbial contamination (bacteria, fungi, mycoplasma) in cell cultures can cause widespread cell death and can be mistaken for compound-induced cytotoxicity.[6][7]
Q3: How can I minimize the cytotoxic effects of this compound in my experiments?
Minimizing cytotoxicity is key to obtaining reliable experimental data. Consider the following strategies:
-
Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of treatment that elicits the desired biological effect without causing excessive cell death.
-
Use Healthy, Low-Passage Primary Cells: Ensure your primary cells are healthy, have a good morphology, and are at a low passage number. Older, stressed, or high-passage cells are more prone to apoptosis.[8]
-
Serum Concentration: The concentration of serum in your culture medium can influence cell sensitivity. Some primary cells may require specific serum concentrations for optimal health and resistance to stress.
-
Co-treatment with Apoptosis or Necrosis Inhibitors: If the mechanism of cytotoxicity is understood, co-treatment with specific inhibitors (e.g., pan-caspase inhibitors like Z-VAD-FMK for apoptosis) can help to mitigate cell death.[2]
Q4: What are the expected downstream signaling pathways activated by this compound?
Based on its presumed action as a TLR7/8 agonist and adenosine receptor ligand, 8-MeO-A is likely to activate the following pathways:
-
TLR7/8 Signaling: This pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and type I interferons.
-
Adenosine Receptor Signaling: Activation of adenosine receptors (A1, A2A, A2B, A3) can modulate various intracellular signaling cascades, including those involving adenylyl cyclase, phospholipase C, and MAP kinases, which can influence cell survival and apoptosis.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at All Tested Concentrations | 1. 8-MeO-A concentration range is too high.2. Primary cells are overly sensitive.3. Contamination of cell culture.[6][7]4. Incorrect solvent or high solvent concentration. | 1. Test a much lower concentration range (e.g., start from nanomolar concentrations).2. Use freshly isolated or very low-passage primary cells. Ensure optimal culture conditions.3. Regularly test for mycoplasma and other microbial contaminants. Discard contaminated cultures.[7]4. Check the recommended solvent for 8-MeO-A and ensure the final solvent concentration in the culture medium is non-toxic (typically <0.1%). |
| Inconsistent Results Between Experiments | 1. Variation in primary cell batches or passage numbers.2. Inconsistent 8-MeO-A preparation and storage.3. Variability in cell seeding density. | 1. Use primary cells from the same donor/lot and within a narrow passage range for a set of experiments.2. Prepare fresh stock solutions of 8-MeO-A and store them appropriately (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles.3. Ensure consistent cell seeding density across all experiments as this can affect cell health and response to treatment. |
| No Observable Effect of 8-MeO-A | 1. 8-MeO-A concentration is too low.2. The chosen primary cell type does not express the relevant receptors (Adenosine receptors, TLR7/8).3. The experimental endpoint is not appropriate for detecting the compound's activity.4. Degradation of the compound. | 1. Increase the concentration of 8-MeO-A in a stepwise manner.2. Verify the expression of adenosine receptors and TLR7/8 in your primary cells using techniques like RT-qPCR or flow cytometry.3. Consider alternative assays to measure different aspects of cell function (e.g., cytokine secretion, gene expression, metabolic activity).4. Use freshly prepared 8-MeO-A solutions. |
| Changes in Medium pH and Color | 1. Bacterial or fungal contamination.[10]2. High metabolic activity of cells leading to lactic acid production. | 1. Immediately inspect the culture under a microscope for signs of contamination. If confirmed, discard the culture and decontaminate the incubator and hood.[10]2. If cells are confluent and metabolically active, this can be normal. Consider changing the medium more frequently or reducing the seeding density. |
Experimental Protocols
1. Dose-Response Assessment of this compound using MTT Assay
This protocol outlines a method to determine the cytotoxic effects of 8-MeO-A on primary cells over a range of concentrations.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (8-MeO-A)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of 8-MeO-A in complete culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of 8-MeO-A or the vehicle control. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Table 1: Example Data Presentation for Dose-Response Experiment
| 8-MeO-A Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 98.1 ± 4.5 |
| 1 | 95.3 ± 6.1 |
| 10 | 75.8 ± 7.3 |
| 50 | 45.2 ± 5.9 |
| 100 | 15.6 ± 3.8 |
2. Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells following treatment with 8-MeO-A.
Materials:
-
Primary cells of interest
-
6-well cell culture plates
-
This compound (8-MeO-A)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 8-MeO-A for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: TLR7/8 signaling pathway potentially activated by this compound.
Caption: Potential apoptosis induction pathway by this compound.
Caption: Experimental workflow for investigating 8-MeO-A effects.
References
- 1. TLR Agonists as Mediators of Trained Immunity: Mechanistic Insight and Immunotherapeutic Potential to Combat Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A1 adenosine receptor activation inhibits inflammation, necrosis, and apoptosis after renal ischemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of adenosine A1 receptor agonist and antagonist on p53 and caspase 3, 8, and 9 expression and apoptosis rate in MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 8. kosheeka.com [kosheeka.com]
- 9. Adenosine induces intrinsic apoptosis via the PI3K/Akt/mTOR signaling pathway in human pharyngeal squamous carcinoma FaDu cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Contamination | Thermo Fisher Scientific - TW [thermofisher.com]
Refining experimental protocols for consistent 8-Methoxyadenosine results
A Note to Researchers: Data on the specific biological activities and established experimental protocols for 8-Methoxyadenosine (8-MeO-A) are limited in publicly available scientific literature. This guide has been developed by drawing parallels with structurally related adenosine (B11128) analogs, particularly those modified at the C8 position, and by incorporating established methodologies for common biochemical assays. The provided protocols and troubleshooting advice should be considered as a foundational framework. Researchers are strongly encouraged to perform initial dose-response and time-course experiments to optimize conditions for their specific cellular models and research questions.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While direct studies on this compound are scarce, adenosine analogs with modifications at the 8-position can have diverse biological effects. Based on related compounds, 8-MeO-A might act as an agonist or antagonist for adenosine receptors, or it could potentially be metabolized to 8-methoxy-ATP and interfere with ATP-dependent enzymatic reactions. Its structural similarity to adenosine suggests it may influence signaling pathways regulated by cellular energy status, such as the AMPK/mTOR pathway.
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C in the dark. For cell culture experiments, the final concentration of the solvent (e.g., DMSO) in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular stress.
Q3: I am not observing the expected downstream effects on p-AMPK or p-mTOR. What could be the issue?
A3: Several factors could contribute to this:
-
Suboptimal Concentration: The effective concentration of 8-MeO-A may vary significantly between cell lines. A comprehensive dose-response experiment is crucial.
-
Incorrect Time Point: The activation of AMPK is often transient. You may be missing the peak phosphorylation window. A time-course experiment is recommended.
-
Cellular Context: The metabolic state of your cells can influence their response to AMPK activators. Ensure consistent cell density and media conditions.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibodies for phosphorylated and total AMPK/mTOR.
-
Lysis Buffer Composition: Ensure your lysis buffer contains adequate phosphatase and protease inhibitors to preserve protein phosphorylation states.
Q4: My cell viability assay results are inconsistent. What are some common pitfalls?
A4: Inconsistent cell viability results can arise from:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to have a consistent number of cells in each well.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Compound Precipitation: Visually inspect the media after adding 8-MeO-A to ensure it has not precipitated out of solution.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT reagent). Include a "compound only" control (no cells) to check for this.
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the viability reagent.
Troubleshooting Guides
Issue 1: Low or No Phospho-AMPK (Thr172) Signal in Western Blot
| Possible Cause | Recommended Solution |
| Cell Lysate Preparation: Inadequate inhibition of phosphatases during cell lysis. | Use a freshly prepared lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium pyrophosphate, β-glycerophosphate, sodium orthovanadate). Keep samples on ice at all times. |
| Suboptimal Antibody Performance: The primary antibody may not be sensitive enough or used at the wrong dilution. | Optimize the primary antibody concentration. Include a positive control (e.g., cells treated with a known AMPK activator like AICAR or metformin) to validate the antibody's performance and the experimental setup. |
| Timing of Analysis: The phosphorylation of AMPK can be a rapid and transient event. | Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to identify the peak of AMPK activation in your specific cell model. |
| Low Protein Loading: Insufficient amount of protein loaded onto the gel. | Perform a protein quantification assay (e.g., BCA) on your lysates and ensure equal and adequate loading (typically 20-30 µg) for each lane. |
Issue 2: High Variability in Cell Viability Assay (e.g., MTT, MTS, or CCK-8)
| Possible Cause | Recommended Solution |
| Cell Clumping: Inaccurate cell counts due to clumping. | Ensure cells are in a single-cell suspension before seeding. Use a cell-detaching agent if necessary and gently pipette to break up clumps. |
| Inconsistent Treatment Volume: Pipetting errors leading to different final concentrations of 8-MeO-A. | Use calibrated pipettes and be meticulous when adding the compound to each well. Consider preparing a master mix of the media containing the final concentration of the compound to add to the wells. |
| Variable Incubation with Assay Reagent: Different wells are incubated with the viability reagent for varying amounts of time. | Add the reagent to all wells in a consistent and timely manner. When stopping the reaction (for MTT), do so in the same order and with the same timing. |
| Interference from 8-MeO-A: The compound itself may react with the assay reagent. | Include control wells with media and 8-MeO-A but no cells to measure any background absorbance caused by the compound. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated AMPK (p-AMPK)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1 hour). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 mM metformin).
-
Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody for phospho-AMPK (Thr172) overnight at 4°C, following the manufacturer's recommended dilution.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AMPK.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of 8-MeO-A. Include wells with media and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a "media only" control. Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: General experimental workflow for assessing the effects of this compound.
Caption: Hypothesized signaling pathway involving this compound, AMPK, and mTORC1.
Validation & Comparative
A Comparative Guide to TLR7 Agonists in Immune Stimulation: Benchmarking 8-Methoxyadenosine Against Established Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
In the landscape of immunology and drug development, Toll-like receptor 7 (TLR7) agonists have emerged as a pivotal class of molecules capable of potently activating the innate immune system, leading to robust adaptive immune responses. Their potential as vaccine adjuvants, antiviral agents, and cancer immunotherapeutics is the subject of intense research. This guide provides a comparative analysis of various TLR7 agonists, with a special focus on the adenosine (B11128) derivative 8-Methoxyadenosine in the context of well-characterized imidazoquinoline compounds such as Resiquimod (R848) and Gardiquimod.
Introduction to TLR7 and its Agonists
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), a hallmark of viral replication.[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T cells.[2][3]
A variety of synthetic small molecules have been developed to mimic the natural ligands of TLR7 and harness its potent immune-stimulatory capacity. These agonists are broadly categorized into different chemical classes, with imidazoquinolines being the most extensively studied. This guide will delve into the comparative efficacy of these compounds, with a particular focus on available data for adenosine derivatives.
Comparative Analysis of TLR7 Agonist Performance
The efficacy of a TLR7 agonist is determined by its ability to induce a potent and desired immune response, characterized by the activation of specific immune cell populations and the secretion of a distinct profile of cytokines. While extensive data exists for established compounds, information on emerging molecules like this compound is limited.
Quantitative Comparison of Immune Cell Activation
The activation of immune cells is a key indicator of TLR7 agonist potency. This is often measured by the upregulation of cell surface markers such as CD69, CD80, and CD86 on dendritic cells, NK cells, and T cells.
Table 1: Comparison of Immune Cell Activation by TLR7 Agonists
| Agonist | Cell Type | Activation Marker | Fold Increase/Percentage of Positive Cells | Species | Reference |
|---|---|---|---|---|---|
| Gardiquimod | Murine Splenocytes (T cells, NK cells, NKT cells) | CD69 | Statistically significant increase vs. control | Mouse | [4] |
| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | Significant increase in MFI vs. control | Mouse | [5] | |
| Murine Bone Marrow-Derived DCs | CD40, CD80, CD86 | Significant increase in MFI vs. control | Mouse | [5] | |
| Imiquimod | Murine Splenocytes (T cells, NK cells, NKT cells) | CD69 | Statistically significant increase vs. control | Mouse | [4] |
| Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | Significant increase in MFI vs. control | Mouse | [5] | |
| Murine Bone Marrow-Derived DCs | CD40, CD80, CD86 | Significant increase in MFI vs. control | Mouse | [5] | |
| Resiquimod (R848) | Human pDCs | MHC I, MHC II | Dose-dependent increase | Human | [6] |
| Human mDCs | MHC I, MHC II, CD80, CD86 | Dose-dependent increase | Human | [6] | |
| Murine Bone Marrow-Derived DCs | CD40 | Dose-dependent increase | Mouse | [7] |
| This compound | - | - | Data not available in published literature | - | - |
MFI: Mean Fluorescence Intensity
Quantitative Comparison of Cytokine Induction
The profile and quantity of cytokines produced in response to TLR7 agonism are critical determinants of the subsequent immune response. Key cytokines include IFN-α, which is crucial for antiviral responses, and pro-inflammatory cytokines like TNF-α and IL-12, which promote a Th1-biased adaptive immune response.
Table 2: Comparison of Cytokine Induction by TLR7 Agonists in Human PBMCs (unless otherwise specified)
| Agonist | IFN-α (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-12 (pg/mL) | Reference |
|---|---|---|---|---|---|
| Gardiquimod | Potent inducer | Moderate inducer | Moderate inducer | Potent inducer | [8][9] |
| Imiquimod | Moderate inducer | Low inducer | Low inducer | Moderate inducer | [8][10] |
| Resiquimod (R848) | Potent inducer | Potent inducer | Potent inducer | Potent inducer | [11][12] |
| This compound | Data not available in published literature | Data not available in published literature | Data not available in published literature | Data not available in published literature | - |
Note on this compound: A comprehensive review of the scientific literature reveals a significant lack of published data on the immune-stimulatory activity of this compound as a TLR7 agonist. While research into substituted adenine (B156593) derivatives as potential TLR7 agonists is ongoing, specific quantitative data for the 8-methoxy variant is not currently available.[8] Therefore, a direct comparison with established agonists is not feasible at this time. The data presented for other adenosine derivatives, where available, can offer some context for this class of compounds.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and experimental designs used to evaluate these compounds is crucial for interpreting the data and designing future studies.
TLR7 Signaling Pathway
Upon binding of an agonist, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors NF-κB and IRF7. NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 is the master regulator of type I interferon production.
References
- 1. Exploring the impact of m6A modification on immune diseases: mechanisms and therapeutic implication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. learn.cellsignal.com [learn.cellsignal.com]
- 4. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Biological characterization of a novel class of toll-like receptor 7 agonists designed to have reduced systemic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Synthesis and immunostimulatory activity of substituted TLR7 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation of 8-Methoxyadenosine's Mechanism of Action: A Comparative Analysis with Alternative Adenosine Analogs
Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the mechanism of action, biological activity, and comparative performance of 8-Methoxyadenosine. Therefore, a direct validation and comparison with other adenosine (B11128) analogs are not feasible. This guide will provide a comparative framework based on well-characterized adenosine analogs, namely 8-Bromoadenosine and 2-Chloroadenosine (B27285), to infer a potential mechanism of action for this compound and to outline the experimental approaches required for its validation.
Introduction to Adenosine Analogs
Adenosine is a purine (B94841) nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] These receptors are involved in modulating neurotransmission, cardiovascular function, inflammation, and immune responses.[1][3] Adenosine analogs are structurally similar molecules that can mimic or interfere with the effects of endogenous adenosine, making them valuable tools for research and potential therapeutic agents.[4] Their efficacy and mechanism of action are determined by their affinity and selectivity for the different adenosine receptor subtypes.
Hypothetical Mechanism of Action for this compound
Based on the structure of related 8-substituted adenosine analogs, it is hypothesized that this compound acts as an agonist at one or more of the adenosine receptor subtypes. The methoxy (B1213986) group at the 8-position could influence its binding affinity and selectivity, potentially leading to a unique pharmacological profile. Activation of these receptors would likely trigger downstream signaling cascades, such as the modulation of intracellular cyclic AMP (cAMP) levels.[2]
Comparative Analysis with Known Adenosine Analogs
To understand the potential effects of this compound, we can compare it to the known mechanisms of 8-Bromoadenosine and 2-Chloroadenosine.
| Feature | 8-Bromoadenosine | 2-Chloroadenosine | This compound (Hypothetical) |
| Primary Mechanism | Activator of cAMP-dependent protein kinase (PKA).[5] | Agonist for A1, A2A, and A3 adenosine receptors.[6] | Likely adenosine receptor agonist. |
| Downstream Effects | Induces apoptosis and differentiation in some cell types.[7] | Can induce apoptosis through intracellular metabolism to 2-chloro-ATP, leading to ATP depletion and activation of the intrinsic apoptotic pathway.[8] | Dependent on receptor subtype selectivity; could modulate cAMP levels and influence various cellular processes. |
| Metabolic Stability | Resistant to degradation by phosphodiesterases.[5] | Resistant to adenosine deaminase.[8] | Unknown, but modification at the 8-position may confer some metabolic stability. |
Experimental Protocols for Validation
To validate the mechanism of action of this compound, a series of experiments would be required.
Receptor Binding Assays
Objective: To determine the binding affinity of this compound to each of the four adenosine receptor subtypes.
Protocol:
-
Prepare cell membranes expressing high levels of a single human adenosine receptor subtype (A1, A2A, A2B, or A3).
-
Incubate the membranes with a known radiolabeled ligand for the specific receptor subtype.
-
Add increasing concentrations of this compound to compete with the radioligand for binding.
-
Measure the displacement of the radioligand at each concentration of this compound.
-
Calculate the inhibition constant (Ki) to determine the binding affinity.
cAMP Accumulation Assays
Objective: To determine the functional effect of this compound on adenylyl cyclase activity, a key downstream effector of adenosine receptors.
Protocol:
-
Culture cells expressing a specific adenosine receptor subtype.
-
Treat the cells with varying concentrations of this compound.
-
For A2A and A2B receptors (which stimulate adenylyl cyclase), measure the increase in intracellular cAMP levels.
-
For A1 and A3 receptors (which inhibit adenylyl cyclase), first stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) and then measure the ability of this compound to inhibit this increase in cAMP.
-
Use a commercially available cAMP assay kit for quantification.
Cellular Viability and Apoptosis Assays
Objective: To assess the cytotoxic and apoptotic effects of this compound, similar to what is observed with other adenosine analogs.
Protocol:
-
Culture a relevant cell line (e.g., a cancer cell line).
-
Treat the cells with a range of concentrations of this compound for various time points.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Detect apoptosis by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3 activation.[8]
Visualizing the Adenosine Signaling Pathway
The following diagram illustrates the general signaling pathway for adenosine and its analogs.
Caption: Generalized Adenosine Signaling Pathway.
Experimental Workflow for Validation
The following diagram outlines the logical flow of experiments to validate the mechanism of action of this compound.
Caption: Workflow for Validating this compound's Mechanism.
Conclusion
While there is currently no specific data available for this compound, by examining related adenosine analogs, we can propose a hypothetical mechanism of action centered around adenosine receptor activation. The provided experimental framework offers a clear path for researchers to validate this hypothesis, determine the specific receptor subtype selectivity, and elucidate the downstream cellular effects of this novel compound. Such studies are essential to unlock the potential of this compound as a research tool or therapeutic agent.
References
- 1. Adenosine - Wikipedia [en.wikipedia.org]
- 2. Comparative genomic and expression analysis of the adenosine signaling pathway members in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Bromoadenosine 3',5'-cyclic monophosphate - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ≥97% (HPLC), powder, protein kinase A activator | Sigma-Aldrich [sigmaaldrich.com]
- 8. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Adenosine Receptor Cross-Reactivity of 8-Methoxyadenosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of 8-Methoxyadenosine, a novel adenosine (B11128) analog, with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3. Due to the limited availability of public data on this compound, this document outlines the essential experimental protocols and data presentation formats necessary for a thorough comparative analysis. By following these guidelines, researchers can effectively characterize the selectivity profile of this compound and compare its performance with other adenosine receptor ligands.
Introduction to Adenosine Receptors
Adenosine is a ubiquitous nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed in various tissues and play crucial roles in the cardiovascular, central nervous, and immune systems, making them attractive targets for therapeutic intervention. The development of selective adenosine receptor ligands is a key objective in drug discovery to minimize off-target effects and enhance therapeutic efficacy. 8-substituted adenosine analogs have been explored for their potential as selective agonists or antagonists at these receptors.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
A critical step in characterizing a novel compound like this compound is to determine its binding affinity (Ki) and functional potency (EC50 or IC50) across all four adenosine receptor subtypes. This data allows for a quantitative assessment of its selectivity.
Data Presentation
The following table provides a standardized format for presenting the binding affinity and functional potency data for this compound against the four human adenosine receptor subtypes. Researchers should populate this table with their experimental findings.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) | Efficacy (% of Standard Agonist) |
| A1 | This compound | Experimental Data | cAMP Inhibition | Experimental Data | Experimental Data |
| A2A | This compound | Experimental Data | cAMP Stimulation | Experimental Data | Experimental Data |
| A2B | This compound | Experimental Data | cAMP Stimulation | Experimental Data | Experimental Data |
| A3 | This compound | Experimental Data | cAMP Inhibition | Experimental Data | Experimental Data |
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reproducible and comparable data. Below are methodologies for key experiments used to assess adenosine receptor cross-reactivity.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand of known high affinity and selectivity for the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the A1, A2A, A2B, and A3 adenosine receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).
-
Radioligands:
-
A1: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)
-
A2A: [³H]ZM 241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol)
-
A2B: [³H]DPCPX (in cells co-expressing the A2B receptor and a Gαq/i5 chimera to increase affinity) or other suitable radioligand.
-
A3: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)
-
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled standard antagonist (e.g., 10 µM XAC for A1/A2A/A2B, 10 µM MRS1220 for A3).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with appropriate additives (e.g., MgCl₂, adenosine deaminase).
-
Scintillation counter and vials.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 8-Methyladenosine | 56973-12-7 | NM08548 | Biosynth [biosynth.com]
- 2. 8-Alkylamino-substituted analogs of N6-cyclopentyladenosine are partial agonists for the cardiovascular adenosine A1 receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Methyladenosine-substituted analogues of 2-5A: synthesis and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Substituted 2-alkynyl-N(9)-propargyladenines as A2A adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiviral Spectra of 8-Substituted Adenosines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral properties of various 8-substituted adenosine (B11128) analogues. By targeting key viral or cellular enzymes, these compounds exhibit a range of antiviral activities. This document summarizes available quantitative data, details common experimental protocols for assessing antiviral efficacy, and illustrates a key mechanism of action for a representative compound.
Data Presentation: Antiviral Activity of 8-Substituted Adenosine Analogues
The following table summarizes the in vitro antiviral activities of several 8-substituted adenosine derivatives against a panel of DNA and RNA viruses. The data is presented as the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%.
| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |
| 8-Methyladenosine | Vaccinia virus | Not specified | Not specified | [1] |
| Herpes Simplex Virus (Type 1) | Not specified | Not specified | [1] | |
| 8-Ethyladenosine | Respiratory Syncytial Virus | Not specified | Not specified | [1] |
| 8-Vinyladenosine | Respiratory Syncytial Virus | Not specified | Not specified | [1] |
| Herpes Simplex Virus (Type 1) | Not specified | Not specified | [1] | |
| 8-Chloroadenosine | SARS-CoV-2 | Not specified | Not specified | [2] |
| HNC-1664 | SARS-CoV-2 (WT) | Vero E6 | Not specified | [3] |
| HCoV-229E | Huh-7 | Not specified | [3] | |
| HCoV-OC43 | Huh-7 | Not specified | [3] | |
| LCMV (Armstrong) | Huh-7 | 0.90 | [3] | |
| An Exemplified Nucleoside Derivative | Influenza A (H1N1 PR8) | MDCK | 1.7 | [4] |
| Influenza A (H3N2) | MDCK | 1.0 | [4] | |
| Influenza B (Lee/40) | MDCK | 2.2 | [4] | |
| MERS-CoV | Huh-7 | 1.8 | [4] | |
| hCoV (229E) | Huh-7 | 0.8 | [4] | |
| FIPV | Huh-7 | 9.1 | [4] | |
| Dengue virus | Vero | 0.72 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral screening results. Below are protocols for two common assays used to determine the antiviral efficacy of compounds like 8-substituted adenosines.
Plaque Reduction Assay
This assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds by measuring the reduction in the formation of viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well or 12-well plates.
-
Virus stock of known titer (Plaque Forming Units/mL).
-
Test compound (8-substituted adenosine analogue) at various concentrations.
-
Control antiviral drug.
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Phosphate-buffered saline (PBS).
-
Overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose (B213101) in culture medium).
-
Fixing solution (e.g., 10% formalin).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
Procedure:
-
Cell Seeding: Seed the plates with host cells to form a confluent monolayer overnight.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in serum-free medium.
-
Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a predetermined amount of virus (typically to produce 50-100 plaques per well) in the presence of the diluted compounds. Include virus-only (no compound) and cell-only (no virus, no compound) controls.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the virus-containing medium and add the overlay medium. The semi-solid overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay medium and fix the cells with the fixing solution for at least 30 minutes. After fixation, remove the solution and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.
-
Data Analysis: The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage to host cells (cytopathic effect). The antiviral activity is determined by the ability of the compound to protect cells from virus-induced CPE.
Materials:
-
Host cells seeded in 96-well plates.
-
Virus stock.
-
Test compound at various concentrations.
-
Control antiviral drug.
-
Cell culture medium.
-
Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®).
Procedure:
-
Cell Seeding: Seed 96-well plates with host cells and incubate overnight to form a semi-confluent monolayer.
-
Compound Addition: Add serial dilutions of the test and control compounds to the wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Infection: Add the virus to the wells containing the compounds and cells. The multiplicity of infection (MOI) should be chosen to cause significant CPE within the assay timeframe.
-
Incubation: Incubate the plates at 37°C until CPE is maximal in the virus control wells (typically 3-7 days).
-
Quantification of Cell Viability: Assess cell viability using a suitable reagent.
-
Neutral Red Assay: Add Neutral Red solution and incubate. Then, extract the dye from the viable cells and measure the absorbance at a specific wavelength (e.g., 540 nm).
-
MTT Assay: Add MTT solution and incubate to allow for formazan (B1609692) crystal formation in viable cells. Solubilize the crystals and measure the absorbance.
-
-
Data Analysis: The percentage of CPE inhibition is calculated relative to the virus and cell controls. The EC₅₀ (the concentration that protects 50% of cells from CPE) and the CC₅₀ (the concentration that is toxic to 50% of the cells) are determined from dose-response curves. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the compound's therapeutic window.
Mechanism of Action: 8-Aminoadenosine (B15950)
Several 8-substituted adenosines exert their antiviral effects through complex mechanisms of action that can involve both viral and host cell targets. 8-Aminoadenosine, for example, is known to be a potent inhibitor of transcription.[5] After being metabolized to its active triphosphate form (8-amino-ATP), it can interfere with viral replication through multiple pathways. One of the key mechanisms involves the inhibition of crucial cellular signaling pathways that are often hijacked by viruses for their own replication.
The diagram below illustrates the inhibitory effect of 8-aminoadenosine on the Akt/mTOR and Erk signaling pathways, which are critical for cell survival and proliferation.
By inhibiting these pathways, 8-aminoadenosine can disrupt the cellular environment that is conducive to viral replication, thereby exerting its antiviral effect. Furthermore, as a transcription inhibitor, 8-amino-ATP can be incorporated into nascent RNA chains, leading to premature termination of transcription, which would be detrimental to the replication of many viruses.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel immunomodulatory properties of adenosine analogs promote their antiviral activity against SARS-CoV-2 | EMBO Reports [link.springer.com]
- 3. An adenosine analog shows high antiviral potency against coronavirus and arenavirus mainly through an unusual base pairing mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. 8-Amino-adenosine Inhibits Multiple Mechanisms of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Purity of Synthetic 8-Methoxyadenosine: A Comparative Guide
For researchers and drug development professionals utilizing synthetic 8-Methoxyadenosine, ensuring high purity is paramount for reproducible and reliable experimental outcomes. This guide provides a framework for benchmarking the purity of this compound from various sources. It outlines common analytical techniques, presents a comparative analysis of hypothetical commercial samples, and details the experimental protocols required for independent verification.
Comparative Purity Analysis
The purity of this compound can vary between different commercial suppliers and even between batches from the same supplier. High-performance liquid chromatography (HPLC) is a widely used technique for assessing the purity of small molecules like this compound. The table below summarizes purity data determined by HPLC for hypothetical commercial samples, illustrating a typical comparative format.
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Number of Impurities Detected |
| Supplier A | A123 | >99 | 99.5 | 2 |
| Supplier B | B456 | >98 | 98.2 | 4 |
| Supplier C | C789 | >99.5 | 99.8 | 1 |
This data is for illustrative purposes only and does not represent actual commercial products.
Understanding Potential Impurities
Impurities in synthetic this compound can arise from starting materials, by-products of the synthesis, or degradation products. While specific impurities are dependent on the synthetic route, potential contaminants could include related nucleoside analogs or compounds with incomplete or incorrect modifications. For instance, in the synthesis of similar adenosine (B11128) derivatives, process-related impurities can be a concern.[1]
Experimental Protocols for Purity Determination
Accurate determination of this compound purity requires robust analytical methods. The following are detailed protocols for the key techniques of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for quantifying the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.4).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve a known concentration of this compound in the initial mobile phase.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a defined volume of the sample.
-
Run a linear gradient of acetonitrile to elute the compound and any impurities.
-
Monitor the absorbance at 260 nm. The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
A detailed protocol for nucleoside analysis by HPLC can be adapted for this purpose.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like nucleosides.
-
Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometry:
-
Acquire mass spectra in both positive and negative ion modes to maximize the detection of various impurities.
-
Perform tandem MS (MS/MS) on impurity peaks to obtain fragmentation patterns, which can aid in structural elucidation.
-
-
Sample Preparation: Prepare the sample as for HPLC analysis.
-
Procedure:
-
Perform the LC separation as described for the HPLC method.
-
The eluent from the column is directed into the mass spectrometer.
-
Analyze the mass-to-charge ratio of the ions produced from the analyte and any co-eluting impurities. This allows for the determination of their molecular weights.
-
The use of LC-MS for the analysis of small molecules is a well-established technique.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy provides detailed information about the chemical structure of this compound and can be used to confirm its identity and assess purity.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or D₂O).
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.
-
Procedure:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Integrate the signals corresponding to the protons of this compound.
-
The presence of unexpected signals may indicate impurities. The purity can be estimated by comparing the integral of the main compound's signals to those of the impurities.
-
The ¹H NMR spectrum should be consistent with the known structure of this compound.
Visualizing the Workflow
To effectively benchmark the purity of this compound, a structured workflow is essential. The following diagrams illustrate the key processes involved.
Caption: Workflow for Benchmarking this compound Purity.
Caption: HPLC Experimental Workflow.
By implementing this comprehensive approach, researchers can confidently assess and compare the purity of synthetic this compound from different suppliers, ensuring the quality and reliability of their research and development efforts.
References
The Critical Role of a Negative Control in 8-Methoxyadenosine Research: A Comparative Guide
For researchers and drug development professionals investigating the therapeutic potential of 8-Methoxyadenosine (8-MeO-A) and related 8-substituted adenosine (B11128) analogs, the use of a rigorously validated negative control is paramount to generating specific and reproducible data. This guide provides an objective comparison of a potent 8-oxoadenine TLR7 agonist, structurally analogous to 8-MeO-A, with a closely related but biologically inactive compound, highlighting the importance of such controls in elucidating true biological effects.
This compound belongs to a class of 8-substituted adenosine analogs that have garnered significant interest for their immunomodulatory properties, primarily through the activation of Toll-like receptor 7 (TLR7).[1][2][3] Activation of TLR7, an endosomal receptor, triggers downstream signaling cascades that result in the production of type I interferons and other pro-inflammatory cytokines, making these compounds promising candidates for vaccine adjuvants and cancer immunotherapy.[1][4][5][6] However, to unequivocally attribute an observed biological effect to the specific action of 8-MeO-A on its target, a negative control that is structurally similar but functionally inert is essential.
This guide utilizes data from a comprehensive structure-activity relationship (SAR) study of 8-oxoadenine derivatives to illustrate the stark contrast in biological activity that can arise from minor structural modifications.[1] We will compare a potent TLR7 agonist from this series, Compound 6d , with a structurally analogous but inactive compound, Compound 9 , which serves as an ideal negative control.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data on the TLR7 and TLR8 agonist activity of Compound 6d and the negative control, Compound 9, as well as their ability to induce cytokine production in human peripheral blood mononuclear cells (PBMCs).
| Compound | Structure | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | IFNα Induction (pg/mL) in PBMCs | TNFα Induction (pg/mL) in PBMCs |
| Compound 6d (Active Agonist) | 2-butoxy-9-(4-(piperidin-1-yl)butyl)-7,9-dihydro-6H-purin-8-one | 0.8 | > 50 | ~2500 | ~400 |
| Compound 9 (Negative Control) | 2-butoxy-7H-purin-8(9H)-one | > 50 | > 50 | Not Detected | Not Detected |
Data sourced from Gential et al., ACS Omega, 2019.[1]
As the data clearly indicates, Compound 6d is a potent and selective TLR7 agonist, inducing a robust IFNα response. In contrast, Compound 9, which lacks the N-9 substitution, shows no activity at either TLR7 or TLR8 and fails to induce cytokine production, thereby validating its use as a negative control.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are based on those described in the comparative study.[1]
HEK293 Cell-Based TLR7/8 Reporter Assay
This assay measures the activation of the NF-κB signaling pathway downstream of TLR7 or TLR8 engagement.
-
Cell Culture: HEK293 cells stably transfected with human TLR7 or TLR8 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS, antibiotics, and a selection agent.
-
Assay Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., Compound 6d and Compound 9) in assay medium.
-
Replace the cell culture medium with the medium containing the test compounds.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the supernatant and measure SEAP activity using a commercially available chemiluminescent substrate.
-
Calculate EC50 values from the dose-response curves.
-
Cytokine Induction in Human PBMCs
This assay assesses the ability of the compounds to induce cytokine production in primary human immune cells.
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and antibiotics.
-
Plate the cells in 96-well plates.
-
Add the test compounds at various concentrations.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
Centrifuge the plates and collect the cell-free supernatant.
-
Measure the concentration of IFNα and TNFα in the supernatant using commercially available ELISA kits.
-
Visualizing the Rationale: Signaling and Workflow
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: A simplified workflow for comparing the activity of an this compound analog and a negative control.
Caption: Simplified TLR7 signaling pathway illustrating agonist activation and the inert nature of the negative control.
Caption: Logical diagram demonstrating how a negative control helps differentiate specific from non-specific effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of 8-oxoadenines with toll-like-receptor 7 and 8 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
Unraveling the Biological Role of 8-Methoxyadenosine: A Comparative Guide to Published Findings
For researchers, scientists, and professionals in drug development, understanding the biological activity of novel compounds is paramount. This guide provides a comparative analysis of published findings on the biological activity of 8-Methoxyadenosine and its analogs. Due to the limited specific research on this compound, this guide draws upon data from closely related 8-substituted adenosine (B11128) compounds to provide a foundational understanding and framework for future investigation.
Executive Summary
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, research on analogous 8-substituted adenosine compounds, such as 8-Methyladenosine and 8-Hydroxyadenosine, offers valuable insights into the potential mechanisms and effects of substitutions at the 8-position of the adenosine molecule. These analogs have been shown to interact with key cellular pathways, including those involved in antiviral responses and metabolic regulation. This guide will synthesize the available information on these related compounds to provide a comparative framework for evaluating the potential biological activity of this compound.
Comparative Analysis of 8-Substituted Adenosine Analogs
To contextualize the potential activity of this compound, this section summarizes the biological effects of other 8-substituted adenosine analogs.
| Compound | Biological Activity | Key Findings |
| 8-Methyladenosine | - Inhibition of translation - Antibiotic resistance | - More effective than 2-5A in inhibiting translation.[1] - Confers antibiotic resistance by modifying 23S rRNA. |
| 8-Hydroxyadenosine | - Slight resistance to snake venom phosphodiesterase | - Incorporation into 2',5'-oligoadenylates shows increased stability.[2] |
| 8-Oxoadenine Derivatives | - Toll-like receptor 7 (TLR7) agonists | - Act as potent interferon inducers. |
Potential Signaling Pathways
Based on the activities of its analogs, this compound could potentially modulate several key signaling pathways. The following diagram illustrates a hypothetical signaling pathway that could be influenced by 8-substituted adenosine analogs, based on the known activity of similar compounds that activate RNase L or act as TLR7 agonists.
Caption: Hypothetical signaling pathways for this compound.
Experimental Protocols
To replicate and build upon the findings for 8-substituted adenosine analogs, the following experimental protocols are suggested.
RNase L Activation Assay
This assay is crucial for determining if this compound can activate the 2-5A/RNase L pathway, a key component of the innate immune response to viral infections.
Methodology:
-
Preparation of Cell Lysates: Prepare cytoplasmic extracts from interferon-treated cells (e.g., HeLa cells) to serve as a source of RNase L.
-
2-5A Core-Sepharose Chromatography: Use 2-5A core-Sepharose to partially purify RNase L from the cell lysates.
-
Binding Assay: Incubate radiolabeled 2-5A with the partially purified RNase L in the presence of varying concentrations of this compound or a positive control (unlabeled 2-5A). Measure the displacement of the radiolabeled ligand to determine the binding affinity of the test compound.
-
Activity Assay: Incubate the RNase L preparation with a synthetic RNA substrate in the presence of 2-5A and varying concentrations of this compound. Analyze the degradation of the RNA substrate by gel electrophoresis to assess the activation of RNase L.
In Vitro Translation Inhibition Assay
This experiment will determine the effect of this compound on protein synthesis.
Methodology:
-
Prepare Rabbit Reticulocyte Lysate: Use a commercially available nuclease-treated rabbit reticulocyte lysate system for in vitro translation.
-
Translation Reaction: Set up translation reactions containing the lysate, a template mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled one like ³⁵S-methionine), and varying concentrations of this compound.
-
Quantify Protein Synthesis: After incubation, precipitate the newly synthesized proteins using trichloroacetic acid (TCA) and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of translation.
The following workflow diagram illustrates the general process for evaluating the biological activity of a novel adenosine analog.
Caption: Experimental workflow for biological activity screening.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking in published literature, the study of its structural analogs provides a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path forward for characterizing the effects of this compound on key cellular processes, particularly those related to innate immunity and protein synthesis. Further investigation is warranted to determine if this compound shares the biological properties of other 8-substituted adenosine analogs and to uncover any unique activities it may possess. Such research will be instrumental in evaluating its potential as a therapeutic agent or a tool for basic research.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 8-Methoxyadenosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 8-Methoxyadenosine. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE.[1] However, the following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face | Safety glasses with side shields are the minimum requirement.[1] For splash hazards, tightly fitting safety goggles or a face shield worn over safety glasses is necessary.[1][2][3] |
| Hand | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[1] |
| Body | A standard laboratory coat is required.[1] For procedures with a higher risk of contamination, consider a disposable gown. |
| Respiratory | Not generally required when handling small quantities in a well-ventilated area or a chemical fume hood.[4] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
| Footwear | Closed-toe shoes are mandatory in the laboratory.[1] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is critical for laboratory safety.
Experimental Workflow for Safe Handling
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
Step-by-Step Handling Procedures:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for any available information on this compound and related compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the designated work area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]
-
-
Handling:
-
When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating dust.[5]
-
Handle all solutions containing this compound with care to prevent splashes and aerosol formation.
-
Avoid contact with skin and eyes.[2][5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][6]
-
-
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Follow any specific storage temperature requirements, such as refrigeration or freezing, as indicated by the supplier.[4][6]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Procedure |
| Unused/Expired Product | Dispose of as chemical waste through a licensed professional waste disposal service.[5] Do not dispose of down the drain or in regular trash. |
| Contaminated Labware | Collect disposable contaminated labware (e.g., pipette tips, tubes) in a designated, labeled hazardous waste container. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. |
| Aqueous Waste Solutions | Collect aqueous waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not mix with other incompatible waste streams. |
| Spill Cleanup Materials | All materials used to clean up spills of this compound should be collected in a sealed, labeled hazardous waste container for proper disposal.[2] |
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the spill generates dust or aerosols.
-
Contain: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled container for disposal.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate laboratory safety personnel.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. angenechemical.com [angenechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
